Product packaging for Almorexant(Cat. No.:CAS No. 871224-64-5)

Almorexant

Cat. No.: B1664791
CAS No.: 871224-64-5
M. Wt: 512.6 g/mol
InChI Key: DKMACHNQISHMDN-RPLLCQBOSA-N
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Description

Almorexant is a member of isoquinolines.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
a dual orexin receptor antagonist for treatment of insomnia

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H31F3N2O3 B1664791 Almorexant CAS No. 871224-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMACHNQISHMDN-RPLLCQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801007352
Record name Almorexant
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Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871224-64-5, 913358-93-7
Record name Almorexant
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Record name Almorexant hydrochloride
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Foundational & Exploratory

Almorexant: A Technical Guide to the Discovery and Development of a First-in-Class Dual Orexin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Almorexant (ACT-078573) was a pioneering, orally active dual orexin receptor antagonist (DORA) developed for the treatment of insomnia. As the first compound in its class to reach late-stage clinical trials, its development provided crucial validation for the orexin system as a therapeutic target for sleep disorders.[1] This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and pharmacokinetic profile of this compound. It details the scientific rationale for targeting the orexin system, summarizes key experimental data, and outlines the ultimate reasons for the discontinuation of its development. This document is intended for researchers, scientists, and professionals in the field of drug development and sleep medicine.

Introduction: Targeting the Orexin System

The discovery of the orexin neuropeptide system in the late 1990s revolutionized the understanding of sleep-wake regulation. The orexins (Orexin-A and Orexin-B) are produced by a small group of neurons in the lateral hypothalamus and project widely throughout the brain, promoting wakefulness by activating key arousal centers.[2][3] This central role in maintaining arousal led to the hypothesis that antagonizing the orexin system could be a novel and more physiological approach to treating insomnia, distinct from the broad neuronal inhibition caused by traditional GABA-A receptor modulators.[4][5] this compound was developed by Actelion Pharmaceuticals as a competitive antagonist of both orexin 1 (OX1) and orexin 2 (OX2) receptors, designed to reversibly block the wake-promoting signals of the orexin peptides.[6][7]

Preclinical Development

In Vitro Characterization

This compound demonstrated high affinity and potent antagonism at both human orexin receptors in vitro. It acts as a competitive antagonist, inhibiting the intracellular calcium mobilization induced by orexin peptides.[6][8] The compound was noted to have a particularly slow dissociation rate from the OX2 receptor, which may contribute to its prolonged duration of action.[8][9]

Table 1: In Vitro Pharmacology of this compound

ParameterReceptorValueSpeciesReference
Binding Affinity (Kd) OX11.3 nMHuman[1][6]
OX20.17 nMHuman[1][6]
Functional Antagonism (IC50) OX16.6 nMHuman[10]
OX23.4 nMHuman[10]
Ca2+ Mobilization IC50 OX113 nMHuman[10]
OX28 nMHuman[10]
In Vivo Preclinical Studies

Preclinical studies in animal models, including rats, dogs, and mice, confirmed the sleep-promoting effects of this compound. When administered during the active phase, it dose-dependently decreased wakefulness and locomotor activity while increasing both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[1][4][10] Notably, unlike GABAergic hypnotics, this compound did not appear to suppress REM sleep.[4] These studies provided strong evidence that dual orexin receptor antagonism was a viable mechanism for inducing a more naturalistic sleep state.

Table 2: Key Preclinical In Vivo Findings

SpeciesDosingKey EffectsReference
Rat 300 mg/kg p.o.Decreased alertness; Increased NREM and REM sleep[10]
Dog 100 mg/kg p.o.Caused somnolence; Increased surrogate markers of REM sleep[10]
Mouse 25-300 mg/kg p.o.Dose-dependently reduced wakefulness; Increased NREM and REM sleep[11]

Clinical Development

This compound progressed through a comprehensive clinical trial program before its eventual discontinuation.

Pharmacokinetics and Metabolism

In humans, this compound is rapidly absorbed after oral administration, with extensive metabolism.[11] Its pharmacokinetic profile was investigated in both healthy volunteers and specific populations.

Table 3: Human Pharmacokinetic Parameters of this compound

ParameterValueConditionReference
Time to Max. Concentration (Tmax) 0.8 hours200 mg oral dose[11]
Apparent Terminal Half-life (t1/2) 13 - 19 hoursNot specified[8]
~17.8 hours200 mg oral dose[11]
Metabolism Extensive47 metabolites identified[11]
Primary Route of Elimination Feces (~78%)200 mg oral dose[11]
Clinical Efficacy

Phase II and III clinical trials demonstrated this compound's efficacy in treating primary insomnia. A key proof-of-concept study showed significant, dose-dependent improvements in objective sleep parameters measured by polysomnography (PSG).[9][12] The Phase III RESTORA 1 trial confirmed these findings, meeting its primary endpoint.[7][12][13]

Table 4: Efficacy Results from Key Clinical Trials

Trial / DosePrimary EndpointResult vs. Placebop-valueReference
Phase II (Proof-of-Concept)
400 mgSleep Efficiency (SE)+14.4%< 0.001[9]
200 mgSleep Efficiency (SE)Significant Improvement< 0.001[12]
400 mgWake After Sleep Onset (WASO)-54.0 minutes< 0.001[9][12]
400 mgLatency to Persistent Sleep (LPS)-18.0 minutes= 0.02[9]
Phase III (RESTORA 1)
200 mgObjective WASO (Day 2)-26.8 minutes< 0.0001[13]
200 mgObjective WASO (Day 16)-19.5 minutes< 0.0001[13]
200 mgTotal Sleep Time (TST)Significant Increase< 0.0001[13]
Discontinuation of Development

In January 2011, Actelion and their development partner GlaxoSmithKline announced the discontinuation of this compound's clinical development.[7][14] The decision was based on a review of the overall clinical profile, including the emergence of an undesirable side-effect profile and concerns over its tolerability.[14] Reports specifically pointed to observations of transient increases in liver enzymes, raising concerns about hepatic safety.[8]

Key Methodologies and Visualizations

Experimental Protocols
  • Receptor Binding Assays: Antagonist affinity for OX1 and OX2 receptors was determined using radioligand binding assays. For the OX2 receptor, this involved using [3H]-EMPA as the radioligand in cell membranes from HEK-293 cells transiently expressing the human OX2 receptor. Inhibition assays were performed by incubating the membranes with the radioligand and varying concentrations of this compound. Bound radioligand was separated by filtration and quantified using a microbeta counter to determine IC50 values, which were then converted to Ki values.[15]

  • Intracellular Calcium (Ca2+) Mobilization Assay: The functional antagonism of this compound was measured by its ability to inhibit the increase in intracellular Ca2+ induced by orexin-A.[10] This is a common assay for Gq-coupled GPCRs like the orexin receptors. The protocol typically involves loading cells expressing the target receptor (e.g., Chinese Hamster Ovary cells) with a Ca2+-sensitive fluorescent dye (like Fluo-4). The fluorescence intensity is monitored in real-time using a plate reader (e.g., a FLIPR system). After adding this compound at various concentrations, the cells are challenged with orexin-A, and the inhibition of the subsequent fluorescence increase is measured to determine the IC50.[10][16]

  • In Vivo Sleep Studies (Rodents): The sleep-promoting effects of this compound were assessed in rats and mice. Animals were surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to allow for the recording of brain activity and muscle tone. Following a recovery period, animals were orally administered this compound or a vehicle control. EEG/EMG signals were then continuously recorded, typically for several hours, and the data was scored into distinct vigilance states (wakefulness, NREM sleep, REM sleep) to quantify the drug's effect on sleep architecture.[17][18]

  • Clinical Polysomnography (PSG): In human trials for insomnia, polysomnography was the primary objective measure of efficacy.[13][14] This procedure involves participants sleeping overnight in a specialized clinic while multiple physiological parameters are continuously monitored. Standard PSG recordings for insomnia trials include EEG (to stage sleep), electrooculography (EOG, to detect eye movements, especially for REM sleep), and chin EMG (to measure muscle atonia during REM sleep). From these recordings, key endpoints such as Wake After Sleep Onset (WASO), Latency to Persistent Sleep (LPS), and Total Sleep Time (TST) are derived.[14]

Visualizations

Orexin_Signaling_Pathway cluster_neuron Hypothalamic Orexin Neuron cluster_postsynaptic Postsynaptic Neuron (Arousal Centers) cluster_drug Pharmacological Intervention Orexin_Peptides Orexin A / Orexin B OX1R OX1 Receptor (GPCR) Orexin_Peptides->OX1R Binds OX2R OX2 Receptor (GPCR) Orexin_Peptides->OX2R Binds Gq_Protein Gq Protein Activation OX1R->Gq_Protein OX2R->Gq_Protein PLC PLC Activation Gq_Protein->PLC Ca_Mobilization ↑ Intracellular Ca2+ PLC->Ca_Mobilization Arousal Neuronal Excitation (Wakefulness) Ca_Mobilization->Arousal This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks

Caption: Orexin signaling pathway and mechanism of this compound action.

Almorexant_Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_outcome Outcome Target_ID Target ID (Orexin System) Lead_Opt Lead Optimization (this compound) Target_ID->Lead_Opt In_Vitro In Vitro Studies (Binding, Functional Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models (Rat, Dog Sleep Studies) In_Vitro->In_Vivo Phase_I Phase I (Safety, PK in Healthy Volunteers) In_Vivo->Phase_I Phase_II Phase II (Proof-of-Concept in Insomnia Pts) Phase_I->Phase_II Phase_III Phase III (RESTORA 1 - Efficacy & Safety) Phase_II->Phase_III Discontinuation Development Discontinued (Jan 2011) Reason: Tolerability/Safety Profile Phase_III->Discontinuation

Caption: Simplified workflow of this compound's development history.

Conclusion

This compound was a landmark compound in sleep medicine. Its development successfully translated the basic science of the orexin system into a promising therapeutic strategy, demonstrating that antagonizing orexin receptors could effectively promote sleep in patients with chronic insomnia. Although its development was ultimately halted due to safety and tolerability concerns, the clinical success of this compound paved the way for a new class of insomnia treatments. The lessons learned from its comprehensive preclinical and clinical evaluation have been invaluable for the subsequent development of other DORAs, such as Suvorexant, Lemborexant, and Daridorexant, which have since gained regulatory approval and entered clinical practice.

References

(S)-Almorexant: A Technical Guide to its Structure, Properties, and Orexin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Almorexant, also known by its development code ACT-078573, is a potent and competitive dual antagonist of the orexin 1 (OX1) and orexin 2 (OX2) receptors. Developed initially by Actelion and later in collaboration with GlaxoSmithKline, it was a pioneering compound in the clinical investigation of orexin antagonism for the treatment of insomnia. The orexin system is a key regulator of wakefulness and arousal, and its blockade presents a targeted therapeutic approach to sleep disorders. Although its development was halted due to safety concerns, (S)-Almorexant remains a critical reference compound for research into the orexin system and the development of next-generation dual orexin receptor antagonists (DORAs). This guide provides a detailed overview of its chemical structure, properties, mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Properties

(S)-Almorexant is a benzylisoquinoline derivative with a complex stereochemistry that is crucial for its biological activity.

IdentifierValue
IUPAC Name (2R)-2-[(1S)-6,7-Dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2(1H)-yl]-N-methyl-2-phenylacetamide[1][2][3]
SMILES CNC(=O)--INVALID-LINK--N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC[1][3]
Molecular Formula C29H31F3N2O3[1][3]
Molar Mass 512.573 g·mol−1[1][2]
CAS Number 871224-64-5[1][3]

Physicochemical Properties:

PropertyValue
Boiling Point 620.4±55.0 °C at 760 mmHg[4]
Density 1.2±0.1 g/cm3 [4]
Flash Point 329.0±31.5 °C[4]
Form Crystalline solid (for hydrochloride salt)[5]
Solubility (HCl salt) Soluble in Ethanol (~10 mg/ml), DMSO (~20 mg/ml), and DMF (~20 mg/ml). Sparingly soluble in aqueous buffers.[5]
Storage -20°C[5]

Mechanism of Action: Dual Orexin Receptor Antagonism

(S)-Almorexant functions by competitively inhibiting the binding of the endogenous neuropeptides, orexin-A and orexin-B, to both the OX1 and OX2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by orexins, lead to the mobilization of intracellular calcium (Ca2+) and the stimulation of downstream signaling cascades that promote wakefulness.[1][6] By blocking these receptors, (S)-Almorexant effectively dampens the wake-promoting signals of the orexin system, thereby facilitating the onset and maintenance of sleep.

The antagonism of both OX1 and OX2 receptors is a key feature of Almorexant. While both receptors are involved in sleep/wake regulation, they have distinct expression patterns and roles. Blockade of the OX2 receptor is considered sufficient for sleep induction.[7][8]

G cluster_pre Presynaptic Orexin Neuron cluster_post Postsynaptic Neuron Orexin_A Orexin-A OX1R OX1 Receptor Orexin_A->OX1R Binds OX2R OX2 Receptor Orexin_A->OX2R Binds Orexin_B Orexin-B Orexin_B->OX2R Binds Gq Gq Protein OX1R->Gq Activates OX2R->Gq Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_Mobil Intracellular Ca²⁺ Mobilization IP3->Ca_Mobil Triggers Wakefulness Wakefulness Promotion Ca_Mobil->Wakefulness This compound (S)-Almorexant This compound->OX1R Blocks This compound->OX2R Blocks

Orexin signaling pathway and antagonism by (S)-Almorexant.

Quantitative Biological Activity

The potency of (S)-Almorexant has been quantified through various in vitro assays, demonstrating its high affinity for both orexin receptors.

Table 1: Receptor Binding Affinity (Kd values)

ReceptorKd (nM)Description
Orexin 1 (OX1)1.3Dissociation constant, indicating high binding affinity.[9][10]
Orexin 2 (OX2)0.17Dissociation constant, showing sub-nanomolar affinity, slightly higher than for OX1.[9][10]

Table 2: Functional Antagonist Potency (IC50 values)

ReceptorIC50 (nM)Cell LineAssay Description
Orexin 1 (OX1)6.6CHOInhibition of orexin-A binding.[6][10]
Orexin 2 (OX2)3.4CHOInhibition of orexin-A binding.[6][10]
Orexin 1 (OX1) - human13CHOInhibition of orexin-A induced intracellular Ca2+ increase.[6]
Orexin 2 (OX2) - human8CHOInhibition of orexin-A induced intracellular Ca2+ increase.[6]
Orexin 1 (OX1) - rat16CHOInhibition of orexin-A induced intracellular Ca2+ increase.[6]
Orexin 2 (OX2) - rat15CHOInhibition of orexin-A induced intracellular Ca2+ increase.[6]

CHO: Chinese Hamster Ovary cells

Experimental Protocols

The characterization of (S)-Almorexant involves standard pharmacological assays to determine its binding affinity and functional antagonism.

Radioligand Binding Assay

This experiment quantifies the affinity of (S)-Almorexant for the OX1 and OX2 receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing either human OX1 or OX2 receptors are cultured and harvested. The cells are lysed, and the cell membranes are isolated through centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled orexin receptor antagonist (e.g., [3H]-almorexant) is incubated with the prepared cell membranes.

  • Competition: Increasing concentrations of unlabeled (S)-Almorexant are added to the reaction to compete with the radioligand for receptor binding sites.

  • Separation & Counting: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that displaces 50% of the radioligand) is calculated. The Ki or Kd value is then determined using the Cheng-Prusoff equation.

G start Start prep Prepare Membranes (HEK293 cells expressing OX1 or OX2 receptors) start->prep incubate Incubate Membranes with [³H]-Almorexant and varying concentrations of unlabeled this compound prep->incubate filter Rapid Filtration (Separates bound/unbound radioligand) incubate->filter count Scintillation Counting (Measures radioactivity) filter->count analyze Data Analysis (Calculate IC₅₀ and Kd) count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
Intracellular Calcium (Ca2+) Mobilization Assay

This functional assay measures the ability of (S)-Almorexant to block the downstream signaling of orexin receptors, specifically the release of intracellular calcium.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1 or OX2 receptors are seeded into 96-well or 384-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM or Fluo-4 AM), which increases in fluorescence intensity upon binding to free Ca2+.

  • Compound Addition: The cells are pre-incubated with varying concentrations of (S)-Almorexant or a vehicle control.

  • Agonist Stimulation: An orexin agonist (e.g., Orexin-A) is added to the wells to stimulate the receptors.

  • Fluorescence Reading: A fluorescence plate reader (e.g., a FLIPR - Fluorometric Imaging Plate Reader) is used to measure the change in fluorescence in real-time, immediately following agonist addition.

  • Data Analysis: The increase in fluorescence corresponds to the level of intracellular Ca2+ mobilization. The inhibitory effect of (S)-Almorexant is quantified by comparing the response in its presence to the control, allowing for the calculation of an IC50 value.

Conclusion

(S)-Almorexant is a foundational molecule in the field of sleep medicine and neuroscience. Its well-characterized structure, potent dual antagonism of orexin receptors, and defined mechanism of action have paved the way for a new class of insomnia therapies. The data and experimental protocols outlined in this guide highlight the key properties that established this compound as a powerful research tool and a clinical candidate, offering valuable insights for professionals engaged in the ongoing development of novel therapeutics targeting the orexin system.

References

The Role of Almorexant in Sleep-Wake Cycle Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of almorexant, a first-in-class dual orexin receptor antagonist (DORA), and its role in the regulation of the sleep-wake cycle. This compound competitively blocks the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, thereby reducing wakefulness and promoting sleep.[1][2][3] This document details the mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows. Although the clinical development of this compound was discontinued due to its side-effect profile, its study has been pivotal in validating the orexin system as a therapeutic target for insomnia.[1][4]

Introduction: The Orexin System and Sleep-Wake Regulation

The orexin system, comprising orexin-A and orexin-B peptides and their G protein-coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a critical regulator of wakefulness.[5] Orexin-producing neurons are exclusively located in the lateral hypothalamus and project widely throughout the brain, including to key arousal centers such as the tuberomammillary nucleus (TMN), locus coeruleus (LC), and dorsal raphe (DR).[6][7] By activating these centers, orexins promote and sustain wakefulness.[8][9] A deficiency in the orexin system is the underlying cause of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[5][8]

This compound was developed as a therapeutic agent for insomnia by targeting this system to induce sleep. Unlike traditional hypnotic agents that generally act on the GABAergic system to produce broad central nervous system depression, this compound offers a more targeted approach by specifically inhibiting the wake-promoting orexin pathway.[10]

Mechanism of Action of this compound

This compound is a competitive antagonist at both OX1 and OX2 receptors.[2] It has a high affinity for both receptor subtypes, effectively blocking the downstream signaling cascades initiated by orexin peptides.[2][11]

Receptor Binding and Selectivity

This compound exhibits high binding affinity for both human orexin receptors. In vitro studies have demonstrated that [3H]this compound binds to a single saturable site on both hOX1 and hOX2 receptors.[11] The binding kinetics of this compound are notably different between the two receptors. It displays fast association and dissociation rates at hOX1, indicative of a competitive antagonist.[11] In contrast, while it has a fast association rate at hOX2, its dissociation rate is remarkably slow, leading to a noncompetitive-like antagonism in functional assays.[11][12] Under equilibrium conditions, this slow dissociation from OX2R results in this compound behaving as an OX2R-selective antagonist in vitro.[13][14][15]

Signaling Pathway

The binding of orexin-A or orexin-B to their receptors typically leads to the activation of Gq-protein signaling pathways, resulting in an increase in intracellular calcium levels and subsequent neuronal excitation.[5] this compound blocks this signaling cascade, preventing the excitatory effects of orexins on downstream neurons in arousal centers.[2] This inhibition of wake-promoting pathways is the fundamental mechanism through which this compound facilitates the transition to and maintenance of sleep.

Figure 1: this compound Signaling Pathway

Quantitative Data Summary

Receptor Binding Affinity

The binding affinities of this compound for human orexin receptors have been determined through radioligand binding assays.

CompoundReceptorKd (nM)pKIReference(s)
This compoundhOX1R1.3-[2][11]
This compoundhOX2R0.178.0 ± 0.1[2][11][12]
SuvorexanthOX2R-8.9 ± 0.2[12]
EMPAhOX2R-8.9 ± 0.3[12]
TCS-OX2-29hOX2R-7.5 ± 0.4[12]

Table 1: this compound Receptor Binding Affinity

Pharmacokinetics in Humans

Pharmacokinetic parameters of this compound have been characterized in healthy subjects.

ParameterValueConditionReference(s)
Time to Maximum Concentration (Tmax)1.5 hours (median)Single dose, elderly subjects[16]
0.8 hoursSingle dose, healthy subjects (new formulation)[17]
Distribution Half-life (t1/2α)1.6 hoursSingle dose, elderly subjects[16]
Terminal Half-life (t1/2β)32 hoursSingle dose, elderly subjects[16]
BioavailabilityLow to moderatePreclinical[18]
11.2% (absolute)-[19]

Table 2: Pharmacokinetic Properties of this compound in Humans

Efficacy in Clinical Trials (Primary Insomnia)

The efficacy of this compound in treating primary insomnia has been evaluated in several clinical trials, with key outcomes measured by polysomnography (PSG).

DoseChange in Wake After Sleep Onset (WASO) vs. Placebo (minutes)Change in Total Sleep Time (TST) vs. Placebo (minutes)Change in Latency to Persistent Sleep (LPS) vs. Placebo (minutes)Change in Sleep Efficiency (SE) vs. Placebo (%)Reference(s)
Adults
400 mg-54.0+69.7-18.0+14.4[20][21][22]
200 mgSignificant decreaseDose-dependent increase-Significant increase[20][23]
100 mgSignificant decreaseDose-dependent increase-Significant increase[20][23]
Elderly
200 mg-46.5+55.1-10.2-[24][25]
100 mg-31.4Increase--[24][25]
50 mg-19.2Increase--[24][25]
25 mg-10.4+14.3--[24][25]

Table 3: this compound Efficacy in Patients with Primary Insomnia

Effects on Sleep Architecture

This compound has been shown to alter sleep architecture, notably by increasing the proportion of REM sleep.

SpeciesDoseEffect on NREM SleepEffect on REM SleepReference(s)
Human100-400 mgIncreased time spent in S2, S3, and S4Increased time spent in REM sleep; Dose-dependent decrease in latency to REM sleep[20]
Rat-Increased NREM sleepIncreased REM sleep[26]
Mouse25-300 mg/kgDose-dependent increase in NREM sleepDose-dependent increase in REM sleep; Proportion of total sleep time spent in REM increased[14][27]

Table 4: Effects of this compound on Sleep Stages

Experimental Protocols

Polysomnography (PSG) in Human Clinical Trials

Objective: To objectively measure the effects of this compound on sleep parameters in patients with primary insomnia.

Methodology:

  • Patient Selection: Patients diagnosed with primary insomnia according to DSM-IV criteria, with PSG-confirmed abnormalities (e.g., WASO > 30 min, TST < 6.5 h, LPS > 20 min).

  • Study Design: Randomized, double-blind, placebo-controlled, crossover, or parallel-group designs were used.[20][22][24] A Latin square crossover design was employed in studies with elderly patients to assess multiple doses.[24][25]

  • Procedure:

    • Patients undergo an adaptation night in the sleep laboratory to acclimate to the environment.

    • On treatment nights, patients receive a single oral dose of this compound or placebo before bedtime.

    • Continuous PSG recordings are obtained for 8 hours. Recordings include electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) of the chin.

    • Sleep stages are scored in 30-second epochs according to standard Rechtschaffen and Kales criteria.

  • Primary and Secondary Endpoints:

    • Primary: Sleep Efficiency (SE) or Wake After Sleep Onset (WASO).[20][22][24]

    • Secondary: Latency to Persistent Sleep (LPS), Total Sleep Time (TST), and time spent in different sleep stages (N1, N2, N3/4, REM).[20][22]

PSG_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (Crossover Design) cluster_analysis Data Analysis Screening Patient Screening (Primary Insomnia Diagnosis) Adaptation Adaptation Night (PSG Recording) Screening->Adaptation Randomization Randomization to Treatment Sequence Adaptation->Randomization Dosing Drug Administration (this compound or Placebo) Randomization->Dosing Washout Washout Period (e.g., 1 week) Washout->Dosing Start of Next Period Analysis Endpoint Calculation (WASO, TST, LPS, SE) PSG Overnight PSG Recording (8 hours) Dosing->PSG PSG->Washout End of Period Scoring Sleep Stage Scoring (Rechtschaffen & Kales) Scoring->Analysis

Figure 2: Polysomnography Experimental Workflow
In Vivo Sleep Studies in Rodents

Objective: To assess the sleep-promoting effects of this compound in animal models.

Methodology:

  • Animal Model: C57BL/6J mice or Sprague-Dawley rats are commonly used.[27][28]

  • Surgical Implantation: Animals are surgically implanted with electrodes for EEG and EMG recordings to monitor sleep-wake states.

  • Procedure:

    • Animals are allowed to recover from surgery and are habituated to the recording chambers.

    • This compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at the beginning of the dark (active) phase.[27][28]

    • EEG/EMG data are continuously recorded for a defined period (e.g., 6-24 hours).

  • Data Analysis:

    • Vigilance states (wakefulness, NREM sleep, REM sleep) are scored automatically or manually in short epochs (e.g., 10 seconds).

    • The total time spent in each state, bout duration, and number of state transitions are calculated and compared between treatment groups.

Receptor Binding Assays

Objective: To determine the affinity of this compound for orexin receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO cells) stably expressing either human OX1R or OX2R.[11]

  • Radioligand Binding:

    • Competition binding assays are performed using a radiolabeled ligand, such as [3H]this compound.[11]

    • Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

    • The amount of bound radioactivity is measured to determine the concentration of this compound that inhibits 50% of the specific binding (IC50).

  • Data Analysis:

    • IC50 values are converted to inhibition constants (Ki) using the Cheng-Prusoff equation. The dissociation constant (Kd) of the radioligand is determined in separate saturation binding experiments.[11]

Logical Relationships and Effects

This compound's primary effect is the antagonism of orexin receptors, which leads to a cascade of downstream effects culminating in the promotion of sleep.

Almorexant_Effects cluster_outcomes Clinical & Polysomnographic Outcomes This compound This compound Administration Blockade Blockade of OX1 and OX2 Receptors This compound->Blockade Orexin Reduced Orexin Signaling in Arousal Centers (TMN, LC, DR) Blockade->Orexin Wake Decreased Wakefulness Orexin->Wake Sleep Increased Sleep Propensity Wake->Sleep LPS Reduced Latency to Persistent Sleep (LPS) Sleep->LPS WASO Reduced Wake After Sleep Onset (WASO) Sleep->WASO TST Increased Total Sleep Time (TST) Sleep->TST SE Increased Sleep Efficiency (SE) Sleep->SE

Figure 3: Logical Flow of this compound's Effects

Conclusion

This compound was a pioneering compound that validated the therapeutic potential of targeting the orexin system for the treatment of insomnia. As a dual orexin receptor antagonist, it effectively promotes sleep by inhibiting the wake-promoting signals of orexin-A and orexin-B.[1][3] Extensive preclinical and clinical studies have demonstrated its efficacy in improving key sleep parameters, including sleep efficiency, wake after sleep onset, and total sleep time.[20][23][24] While its development was halted, the scientific knowledge gained from the study of this compound has been instrumental in the subsequent development of other DORAs that are now approved for clinical use. The data and methodologies presented in this guide underscore the crucial role of the orexin system in sleep-wake regulation and provide a foundational understanding for researchers and professionals in the field of sleep medicine and drug development.

References

Preclinical Efficacy and Safety of Almorexant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy and safety profile of Almorexant (ACT-078573), a first-in-class dual orexin receptor antagonist. The development of this compound was discontinued in 2011 due to safety concerns, specifically observations of elevated liver enzymes in clinical trials. This document consolidates available preclinical data to serve as a reference for researchers in the field of sleep and orexin system modulation.

Core Efficacy: Orexin Receptor Antagonism and Promotion of Sleep

This compound is a potent and competitive antagonist of both orexin 1 (OX1) and orexin 2 (OX2) receptors. Orexins are neuropeptides that play a crucial role in promoting and maintaining wakefulness. By blocking the activity of orexins, this compound was hypothesized to facilitate the transition to and maintenance of sleep.

Pharmacodynamics

Preclinical studies have demonstrated this compound's high affinity for both orexin receptors. The binding affinities (Kd and IC50 values) from various in vitro and in vivo studies are summarized below.

Parameter OX1 Receptor OX2 Receptor Species Reference
Kd 1.3 nM0.17 nMHuman
IC50 6.6 nM3.4 nMHuman
IC50 (vs. Orexin-A) 13 nM8 nMHuman
IC50 (vs. Orexin-A) 16 nM15 nMRat
In Vivo Efficacy: Sleep Promotion in Animal Models

The sleep-promoting effects of this compound have been demonstrated in multiple preclinical species, including rats, mice, and dogs. Administration of this compound during the active phase of the circadian cycle consistently led to a dose-dependent increase in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, with a corresponding decrease in wakefulness.

Species Dose Range Effect on NREM Sleep Effect on REM Sleep Effect on Wakefulness Reference
Rat 30 - 300 mg/kg, p.o.Dose-dependent increaseDose-dependent increaseDose-dependent decrease
Mouse 25 - 300 mg/kg, p.o.Dose-dependent increaseDose-dependent increaseDose-dependent decrease
Dog 100 mg/kg, p.o.Increased somnolence and surrogate markers of REM sleepIncreased somnolence and surrogate markers of REM sleepDecreased alertness

Preclinical Safety Profile

While clinical development was halted due to safety concerns in humans, preclinical studies in animals reported no significant toxicological or safety issues. However, detailed quantitative data from these preclinical safety studies, such as No Observed Adverse Effect Levels (NOAELs), are not extensively available in the public domain.

Safety Pharmacology

Standard safety pharmacology studies are designed to assess the potential adverse effects of a drug candidate on major physiological systems.

Cardiovascular System: Preclinical assessments typically involve monitoring heart rate, blood pressure, and electrocardiogram (ECG) parameters in conscious, unrestrained animals. While specific data for this compound is not publicly available, no major cardiovascular concerns were reported in the general summaries of its preclinical profile.

Respiratory System: Respiratory safety is evaluated by measuring parameters such as respiratory rate and tidal volume. No significant respiratory effects were highlighted as a concern in the available preclinical literature for this compound.

Central Nervous System (CNS): CNS safety is assessed through functional observational batteries (like the Irwin test) and motor coordination tests (such as the rotarod). Preclinical studies indicated that this compound did not impair motor coordination.

Toxicology

Toxicology studies are conducted to evaluate the potential for adverse effects after acute and repeated dosing.

Acute Toxicity: These studies determine the effects of a single high dose of a substance. Specific LD50 values for this compound are not publicly reported.

Genotoxicity: Standard in vitro and in vivo assays are used to assess the potential of a compound to cause genetic damage. There are no public reports of positive findings for this compound in standard genotoxicity batteries.

Carcinogenicity: Long-term studies in animals are conducted to assess the carcinogenic potential of a drug candidate. Given the stage at which this compound's development was terminated, it is unlikely that full carcinogenicity studies were completed.

Reproductive and Developmental Toxicity: These studies evaluate the potential effects on fertility, fetal development, and postnatal development. Specific findings from these studies on this compound are not publicly available.

Experimental Protocols

In Vivo Sleep Studies (Rodents)

Animals: Studies were typically conducted in male Wistar rats or C57BL/6 mice.

Surgical Implantation: Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.

Data Acquisition: Continuous EEG and EMG recordings were performed, typically for 24 hours, to capture both the active (dark) and inactive (light) phases of the circadian cycle.

Data Analysis: The recorded signals were scored into distinct stages: wakefulness, NREM sleep, and REM sleep. The primary endpoints were the total time spent in each stage, sleep efficiency (total sleep time / total recording time), and sleep latency (time to onset of sleep).

Visualizations

Orexin Signaling Pathway

The following diagram illustrates the simplified signaling pathway of orexin receptors and the mechanism of action of this compound. Orexin A and Orexin B bind to OX1 and OX2 receptors, which are G-protein coupled receptors, leading to the activation of downstream signaling cascades that promote wakefulness. This compound acts as a competitive antagonist at these receptors, thereby inhibiting these wake-promoting signals.

Orexin_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Orexin_Neuron Orexin Neuron Orexin_A Orexin A Orexin_Neuron->Orexin_A Orexin_B Orexin B Orexin_Neuron->Orexin_B OX1R OX1 Receptor Orexin_A->OX1R OX2R OX2 Receptor Orexin_A->OX2R Orexin_B->OX2R G_protein Gq/11, Gi/o OX1R->G_protein OX2R->G_protein PLC Phospholipase C G_protein->PLC Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Wakefulness Wakefulness Promotion Ca_increase->Wakefulness This compound This compound This compound->OX1R This compound->OX2R

Caption: Orexin signaling pathway and this compound's mechanism of action.

Preclinical to Clinical Translation Workflow

The following diagram outlines the typical workflow from preclinical studies to early clinical development, a path that this compound followed before its discontinuation.

Preclinical_to_Clinical_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development discovery Compound Discovery (this compound) in_vitro In Vitro Studies (Receptor Binding) discovery->in_vitro in_vivo_efficacy In Vivo Efficacy (Animal Sleep Models) in_vitro->in_vivo_efficacy safety_pharm Safety Pharmacology (CV, Resp, CNS) in_vivo_efficacy->safety_pharm toxicology Toxicology Studies (Acute, Repeat-Dose) safety_pharm->toxicology phase1 Phase I Trials (Healthy Volunteers) toxicology->phase1 phase2 Phase II Trials (Insomnia Patients) phase1->phase2 phase3 Phase III Trials (Pivotal Studies) phase2->phase3 discontinuation Development Discontinued phase3->discontinuation

Caption: Typical drug development workflow for a compound like this compound.

Almorexant's potential therapeutic applications beyond insomnia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Almorexant, a dual orexin receptor antagonist (DORA), was initially developed for the treatment of insomnia. However, a growing body of preclinical and clinical research suggests its therapeutic potential extends to a range of neuropsychiatric disorders, including addiction, anxiety, and mood disorders. This technical guide provides a comprehensive overview of the core scientific findings underpinning these potential applications. It details the experimental protocols used to evaluate this compound's efficacy in various animal models, presents quantitative data in structured tables for comparative analysis, and visualizes the key signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the expanding therapeutic landscape of orexin receptor modulation.

Introduction: The Orexin System and its Therapeutic Modulation

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G-protein coupled receptors, OX1R and OX2R, is a critical regulator of wakefulness and arousal.[1][2] Orexin neurons, located in the lateral hypothalamus, project widely throughout the brain, influencing various physiological and behavioral processes.[3][4] this compound, by antagonizing both OX1R and OX2R, effectively dampens the wake-promoting signals of the orexin system, leading to its initial investigation as a hypnotic.[5] However, the broad neuroanatomical distribution of orexin receptors suggests a wider modulatory role in brain function, a hypothesis that is increasingly supported by scientific evidence. This guide explores the preclinical data supporting the repurposing of this compound for indications beyond insomnia.

This compound in the Treatment of Substance Use Disorders

The orexin system is heavily implicated in the neurobiology of addiction, particularly in reward processing, motivation, and relapse.[6] Preclinical studies have demonstrated that this compound can attenuate the reinforcing effects of various drugs of abuse.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating this compound's effects in animal models of addiction.

Table 1: Effects of this compound on Conditioned Place Preference (CPP)

Drug of AbuseAnimal ModelThis compound Dose (mg/kg, p.o.)Effect on CPP ExpressionCitation
Cocaine (15 mg/kg)Rat100Attenuated[7]
d,l-Amphetamine (2 mg/kg)Rat100Attenuated[7]
Morphine (10 mg/kg)Rat100No effect[7]
This compound aloneRat100, 300No conditioned reward[7][8]

Table 2: Effects of this compound on Drug Self-Administration

Drug of AbuseAnimal ModelThis compound Dose (mg/kg, i.p.)Effect on Self-AdministrationCitation
Ethanol (20%)Rat15, 30Decreased active lever pressing[9]
NicotineRatNot specifiedReduced self-administration (at doses that also reduced food responding)[10]
Detailed Experimental Protocols

The CPP paradigm is utilized to assess the rewarding or aversive properties of a drug.[11]

  • Apparatus: A three-compartment chamber is typically used, with two larger outer compartments distinguished by different visual and tactile cues (e.g., wall patterns, floor textures) and a smaller central compartment.[11]

  • Procedure:

    • Pre-conditioning Phase (Baseline): On day 1, animals are allowed to freely explore all three compartments for a set period (e.g., 15-20 minutes) to determine any initial preference for one of the outer compartments.[12]

    • Conditioning Phase: This phase typically lasts for several days (e.g., 8 days). On alternating days, animals receive an injection of the drug of abuse (e.g., cocaine) and are confined to one of the outer compartments for a specific duration (e.g., 30 minutes). On the intervening days, they receive a vehicle injection and are confined to the opposite compartment. The pairing of the drug with a specific compartment is counterbalanced across animals.[7][8]

    • Test Phase (Post-conditioning): On the final day, animals are placed in the central compartment in a drug-free state and allowed to freely access both outer compartments. The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to baseline is indicative of a conditioned place preference, suggesting the drug has rewarding properties.[13]

  • This compound Administration: To test the effect of this compound on the expression of CPP, it is administered prior to the test phase.[7]

This paradigm assesses the reinforcing efficacy of a drug by measuring the motivation of an animal to perform a specific action (e.g., lever press) to receive a drug infusion.[9]

  • Apparatus: Standard operant conditioning chambers are used, equipped with two levers (one "active" and one "inactive") and a system for intravenous drug delivery.[9]

  • Procedure:

    • Acquisition Phase: Animals are trained to press the active lever to receive an infusion of the drug of abuse (e.g., ethanol). Presses on the inactive lever are recorded but have no programmed consequences. Training continues until a stable pattern of responding is established.[9]

    • Maintenance Phase: Once responding is stable, the effect of this compound can be tested.

  • This compound Administration: this compound is typically administered systemically (e.g., intraperitoneally) before the start of the self-administration session. The number of active and inactive lever presses, as well as the total amount of drug consumed, are measured.[9]

Signaling Pathways and Visualizations

The rewarding effects of drugs of abuse are primarily mediated by the mesolimbic dopamine system, which includes the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[3] Orexin neurons from the lateral hypothalamus project to the VTA, where they excite dopamine neurons, thereby modulating reward signaling.[2] this compound, by blocking orexin receptors in the VTA, can attenuate this dopamine release and reduce the reinforcing properties of addictive substances.[9]

G cluster_addiction Orexin Signaling in Addiction LH Lateral Hypothalamus (Orexin Neurons) VTA Ventral Tegmental Area (VTA) LH->VTA Orexin Release (Excitatory) NAc Nucleus Accumbens (NAc) VTA->NAc Dopamine Release PFC Prefrontal Cortex (PFC) NAc->PFC Reward & Motivation Drugs Drugs of Abuse Drugs->LH Activate This compound This compound This compound->VTA Blocks Orexin Receptors (Inhibitory)

Figure 1: Orexin's role in the mesolimbic reward pathway and this compound's mechanism. (Within 100 characters)

This compound in the Management of Anxiety Disorders

The orexin system is also implicated in the regulation of stress and anxiety. Orexin neurons are activated by stressful stimuli and project to brain regions involved in the fear response, such as the amygdala and locus coeruleus.[1][14]

Quantitative Data Summary

Table 3: Effects of this compound in Animal Models of Anxiety

Anxiety ModelAnimal ModelThis compound Dose (mg/kg, p.o.)Key FindingCitation
Fear-Potentiated Startle (FPS)Rat30, 100, 300Dose-dependently decreased fear-potentiated startle[15]
Elevated Plus Maze (EPM)Rat30, 100, 300No anxiolytic-like effect[15]
Detailed Experimental Protocols

The FPS paradigm is a translational model of conditioned fear that measures the increase in a startle reflex in the presence of a fear-conditioned stimulus.[16][17]

  • Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response of the animal to a loud acoustic stimulus. The chamber also contains a light source to serve as the conditioned stimulus (CS).[18]

  • Procedure:

    • Conditioning Phase: Animals are placed in the startle chamber and presented with a series of light (CS) and foot-shock (unconditioned stimulus, US) pairings. The light and shock co-terminate.[15]

    • Test Phase: On a subsequent day, animals are returned to the chamber and exposed to a series of acoustic startle stimuli presented alone (no-CS trials) or in the presence of the light (CS trials). The amplitude of the startle response is measured. Fear potentiation is calculated as the percentage increase in the startle amplitude during CS trials compared to no-CS trials.[15][19]

  • This compound Administration: this compound is administered orally before the test session to evaluate its effect on the expression of conditioned fear.[15]

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[20][21]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[22][23]

  • Procedure:

    • Animals are placed in the center of the maze and allowed to freely explore for a set period (e.g., 5 minutes).[24]

    • Behavior is recorded and analyzed for parameters such as the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic-like effect.[20]

  • This compound Administration: this compound is administered prior to placing the animal on the maze.[15]

Signaling Pathways and Visualizations

The anxiogenic effects of the orexin system are thought to be mediated, in part, by its projections to the locus coeruleus (LC), the primary source of noradrenaline in the brain. Orexin excites LC neurons, leading to increased noradrenergic tone in brain regions like the amygdala, which is central to fear processing.[1][14] By blocking orexin receptors, this compound can dampen this stress-induced hyperarousal.

G cluster_anxiety Orexin Signaling in Anxiety Stress Stressful Stimuli LH Lateral Hypothalamus (Orexin Neurons) Stress->LH Activate LC Locus Coeruleus (LC) LH->LC Orexin Release (Excitatory) Amygdala Amygdala LC->Amygdala Noradrenaline Release Fear Fear & Anxiety Response Amygdala->Fear Initiates This compound This compound This compound->LC Blocks Orexin Receptors (Inhibitory)

Figure 2: Orexin's role in the stress and fear circuitry and this compound's mechanism. (Within 100 characters)

This compound and Mood Disorders: A Complex Relationship

The role of the orexin system in depression is less clear-cut than in addiction and anxiety, with studies reporting both hyperactivity and hypoactivity of the system in animal models of depression.[25][26] This suggests a more complex and potentially state-dependent involvement of orexin in mood regulation.

Preclinical Findings

Some preclinical studies have shown that dual orexin receptor antagonists like this compound can produce antidepressant-like effects in rodent models of depression, such as the unpredictable chronic mild stress (UCMS) model.[27] In one study, chronic this compound treatment reversed UCMS-induced behavioral alterations and hypothalamic-pituitary-adrenal (HPA) axis dysregulation.[27] However, there is also concern that long-term suppression of the orexin system could potentially lead to depressive-like symptoms.[28]

Orexin Signaling and its Potential Dysregulation in Depression

Orexin receptors (OX1R and OX2R) are G-protein coupled receptors. OX1R is primarily coupled to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[29][30] OX2R can couple to both Gq and Gi/o proteins.[30] The downstream signaling cascades are complex and can influence neuronal excitability and synaptic plasticity.[29] The conflicting findings in depression research may stem from the differential roles of OX1R and OX2R in various neural circuits, or from neuroplastic changes in the orexin system itself in response to chronic stress.

G cluster_signaling General Orexin Receptor Signaling OrexinA Orexin-A OX1R OX1R OrexinA->OX1R OX2R OX2R OrexinA->OX2R OrexinB Orexin-B OrexinB->OX2R Gq Gq OX1R->Gq OX2R->Gq Gio Gi/o OX2R->Gio PLC PLC Gq->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca Neuronal Neuronal Excitation & Synaptic Plasticity Ca->Neuronal This compound This compound This compound->OX1R This compound->OX2R

Figure 3: Simplified overview of orexin receptor signaling pathways. (Within 100 characters)

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound's therapeutic potential extends beyond insomnia. Its ability to modulate key neural circuits involved in reward, stress, and mood makes it a compelling candidate for further investigation in the treatment of addiction and anxiety disorders. The role of orexin antagonism in depression remains an area of active research, with the need for further studies to elucidate the complex involvement of the orexin system in mood regulation. Future research should focus on well-designed clinical trials to validate these preclinical findings in human populations. Furthermore, the development of more selective orexin receptor antagonists may allow for a more targeted therapeutic approach, potentially maximizing efficacy while minimizing side effects. This in-depth guide provides a solid foundation for researchers and clinicians to build upon as we continue to explore the full therapeutic potential of modulating the orexin system.

References

Methodological & Application

Almorexant in Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Almorexant in cell culture experiments. This compound is a potent and competitive dual orexin receptor antagonist, targeting both orexin 1 (OX1) and orexin 2 (OX2) receptors. [1][2]

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its bioactivity and ensuring reproducible experimental results.

PropertyValueSource
Molecular Formula C₂₉H₃₁F₃N₂O₃[3]
Molar Mass 512.573 g/mol [3][4]
Appearance Crystalline solid[5]
Solubility Soluble in DMSO (≥ 46 mg/mL), Ethanol (~10 mg/mL), and DMF (~20 mg/mL). Sparingly soluble in aqueous buffers.[2][5][6]
Storage Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[6][7][8]

Mechanism of Action

This compound acts as a competitive antagonist at both OX1 and OX2 receptors, reversibly blocking the signaling of the endogenous orexin peptides, orexin-A and orexin-B.[1][2] This antagonism has been shown to inhibit the increase in intracellular Ca²⁺ induced by orexin-A.[2][7] In certain cancer cell lines, such as the pancreatic ductal adenocarcinoma cell line AsPC-1, this compound has been observed to induce apoptosis by stimulating caspase-3 activity.[1][2][3]

The orexin receptors (OX1R and OX2R) are G protein-coupled receptors (GPCRs). Upon binding of orexin peptides, these receptors typically couple to Gq, Gi/o, and Gs proteins, leading to the activation of downstream signaling pathways. A primary pathway involves the activation of phospholipase C (PLC), which subsequently leads to an increase in intracellular calcium levels. This compound, by blocking the initial binding of orexins, prevents the activation of these downstream signaling cascades.

Almorexant_Signaling_Pathway cluster_membrane Cell Membrane Orexin_Receptor Orexin Receptor (OX1/OX2) G_Protein Gq/Gi/o/Gs Orexin_Receptor->G_Protein Activates Orexin Orexin A/B Orexin->Orexin_Receptor Binds & Activates This compound This compound This compound->Orexin_Receptor Competitively Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates Ca_Mobilization Intracellular Ca²⁺ Mobilization PLC->Ca_Mobilization Downstream_Effects Downstream Cellular Effects Ca_Mobilization->Downstream_Effects

Figure 1: this compound's mechanism of action on the orexin signaling pathway.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol outlines the preparation of this compound stock and working solutions for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium appropriate for your cell line

Protocol:

  • Stock Solution Preparation (10 mM):

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.13 mg of this compound (molar mass 512.57 g/mol ) in 1 mL of DMSO.

    • Gently vortex or sonicate to ensure complete dissolution.[6]

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.[7][8]

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Dilute the stock solution with sterile cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in cell culture medium.

    • It is recommended to prepare working solutions fresh for each experiment.

    • Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. A negative control with the same final DMSO concentration should be included in your experiments.[8]

Calcium Mobilization Assay in CHO Cells

This protocol describes how to measure the antagonistic effect of this compound on orexin-A-induced calcium mobilization in Chinese Hamster Ovary (CHO) cells expressing orexin receptors.

Materials:

  • CHO cells stably expressing either OX1 or OX2 receptors

  • Black, clear-bottom 384-well plates

  • Cell culture medium (e.g., DMEM/F12 with 10% FCS)

  • Fluo-4 AM calcium indicator dye

  • This compound working solutions

  • Orexin-A working solutions

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent

Protocol:

  • Cell Seeding:

    • Seed the CHO-OX1R or CHO-OX2R cells into black, clear-bottom 384-well plates at a density of approximately 8,000 cells per well in 50 µL of medium.[9]

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[9]

  • Dye Loading:

    • The next day, discard the medium and load the cells with 50 µL of loading buffer containing Fluo-4 AM.[9]

    • Incubate for 60 minutes at 37°C.[9]

    • Wash the cells with 100 µL of working buffer to remove excess dye and then add 20 µL of working buffer to each well.[9]

    • Incubate for 10-15 minutes at room temperature.[9]

  • Compound Addition and Measurement:

    • Transfer the plate to the FLIPR instrument.

    • Record a baseline calcium signal for 10 seconds.

    • Inject 10 µL of the this compound working solution (at 3x the final desired concentration) and record the calcium signal for 1-2 minutes.[9]

    • Incubate the plate at room temperature for the desired pre-incubation time (e.g., 30, 60, 120, or 240 minutes).[9]

    • After the pre-incubation, inject 15 µL of orexin-A (at 3x the final desired concentration, typically an EC₈₀ concentration) and measure the calcium signal.[9]

  • Data Analysis:

    • Analyze the fluorescence data to determine the inhibition of the orexin-A-induced calcium signal by this compound.

    • Calculate IC₅₀ values from the concentration-response curves.

Apoptosis Assay in AsPC-1 Cells

This protocol is for assessing the pro-apoptotic effect of this compound on the human pancreatic adenocarcinoma cell line, AsPC-1.

Materials:

  • AsPC-1 cells

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound working solutions

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed AsPC-1 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1 µM) or a vehicle control (DMSO) for a specified period (e.g., 48 hours).[10]

  • Cell Staining:

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer provided with the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic cells (PI-positive).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (10 mM in DMSO) Working_Solution Prepare Working Solutions in Cell Culture Medium Stock_Solution->Working_Solution Cell_Treatment Treat Cells with This compound Working Solutions Working_Solution->Cell_Treatment Cell_Seeding Seed Cells in Multi-well Plates Cell_Seeding->Cell_Treatment Incubation Incubate for Specified Duration Cell_Treatment->Incubation Assay_Specific_Steps Perform Assay-Specific Steps (e.g., Dye Loading, Staining) Incubation->Assay_Specific_Steps Data_Acquisition Data Acquisition (e.g., FLIPR, Flow Cytometer) Assay_Specific_Steps->Data_Acquisition Data_Analysis Data Analysis and Interpretation Data_Acquisition->Data_Analysis

Figure 2: General experimental workflow for this compound in cell culture.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various in vitro studies.

ParameterCell LineReceptorValueAssay TypeSource
Kd -OX11.3 nMRadioligand Binding[1][2]
Kd -OX20.17 nMRadioligand Binding[1][2]
IC₅₀ CHOHuman OX113 nMCalcium Mobilization[7]
IC₅₀ CHOHuman OX28 nMCalcium Mobilization[7]
IC₅₀ CHORat OX116 nMCalcium Mobilization[7]
IC₅₀ CHORat OX215 nMCalcium Mobilization[7]
Ki CHOHuman OX24.7 nMRadioligand Displacement[7]
Effect on Cell Growth AsPC-1-Inhibition at 1 µMCell Growth Assay[1][2]
Effect on Apoptosis AsPC-1-Stimulates Caspase-3 activity at 1 µMApoptosis Assay[1][2][3]

References

Application Note & Protocol: A Validated LC-MS/MS Method for the Quantification of Almorexant in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Almorexant [(2R)-2-{(1S)-6, 7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenyl-acetamide] is a dual orexin receptor antagonist that has been investigated for the treatment of insomnia.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described method has been validated and is suitable for high-throughput bioanalysis.[2][3]

Experimental Protocols

This protocol is based on a validated method for the quantification of this compound in human plasma.[2][3]

1. Materials and Reagents

  • This compound reference standard

  • Labeled internal standard (IS) (e.g., stable isotope-labeled this compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate, HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized or Milli-Q

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Sample Preparation

Two distinct sample preparation methods are employed based on the expected concentration range of this compound.[2][3][4]

  • Protein Precipitation (for high concentration range: 50.0–1000 ng/mL):

    • Aliquot 150 µL of human plasma into a microcentrifuge tube.

    • Add 15 µL of the internal standard working solution.

    • Add a sufficient volume of acetonitrile to precipitate proteins (e.g., a 3:1 ratio of ACN to plasma).

    • Vortex the mixture for 30 seconds.

    • Centrifuge at high speed (e.g., 10,500 x g) at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • Liquid-Liquid Extraction (for low concentration range: 0.400–100 ng/mL):

    • Aliquot 150 µL of human plasma into a microcentrifuge tube.

    • Add 15 µL of the internal standard working solution.

    • Add 1 mL of ethyl acetate.

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 10,500 x g) at 4°C to separate the aqueous and organic layers.

    • Transfer 800 µL of the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 150 µL of a suitable solvent (e.g., acetonitrile or mobile phase).

    • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A UPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.[2][3]

Chromatographic Conditions:

ParameterCondition
Column Eclipse XDB-C18 (2.1 mm × 150 mm, 3.5 µm) or XBridge C18 (2.1 mm × 50 mm, 3.5 µm)[2][3][4]
Mobile Phase A mixture of acetonitrile, methanol, and water containing 1% formic acid.[2][3][4]
Flow Rate 400 µL/min[2][3][4]
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometric Conditions:

Detection and quantification are performed using multiple reaction monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound513[To be optimized based on instrument tuning]
Internal Standard[To be determined based on the specific IS used][To be optimized based on instrument tuning]

Data Presentation

The following tables summarize the quantitative performance of the validated LC-MS/MS method for this compound.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound (Low Range)0.400–100≥0.995
This compound (High Range)50.0–1000≥0.995

Table 2: Precision and Accuracy

AnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compoundLow QC (e.g., 1.2 ng/mL)≤15%≤10.5%[2][3]92.1% to 105.2%[2][3]
Medium QC (e.g., 50 ng/mL)≤15%≤10.5%[2][3]92.1% to 105.2%[2][3]
High QC (e.g., 80 ng/mL)≤15%≤10.5%[2][3]92.1% to 105.2%[2][3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_high_conc High Concentration Range cluster_low_conc Low Concentration Range cluster_analysis LC-MS/MS Analysis start Plasma Sample (150 µL) add_is Add Internal Standard start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt High Conc. lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle Low Conc. centrifuge_ppt Centrifugation ppt->centrifuge_ppt supernatant_ppt Collect Supernatant centrifuge_ppt->supernatant_ppt injection Inject into LC-MS/MS supernatant_ppt->injection centrifuge_lle Centrifugation lle->centrifuge_lle organic_layer Collect Organic Layer centrifuge_lle->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometric Detection (MRM Mode) ionization->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.

method_validation cluster_validation Bioanalytical Method Validation selectivity Selectivity & Specificity linearity Linearity & Range accuracy Accuracy selectivity->accuracy loq Limit of Quantification (LOQ) linearity->loq precision Precision accuracy->precision recovery Recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability stability->accuracy

Caption: Key parameters for bioanalytical method validation.

References

Application Notes and Protocols for In Vitro Measurement of Almorexant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almorexant (ACT-078573) is a potent, dual antagonist of the orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). The orexin system is a key regulator of sleep-wake cycles, and its modulation presents a therapeutic target for insomnia. This compound competitively binds to both orexin receptors, inhibiting the downstream signaling cascades initiated by the endogenous ligands, orexin-A and orexin-B.[1][2] This document provides detailed protocols for two common in vitro assays used to characterize the activity of this compound: a Radioligand Binding Assay to determine its binding affinity and a Calcium Mobilization Assay to measure its functional antagonism.

Orexin Receptor Signaling Pathway

Orexin receptors are G protein-coupled receptors (GPCRs). OX1R primarily couples to the Gq alpha subunit of the heterotrimeric G protein. Upon activation by orexin peptides, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. OX2R can couple to both Gq and Gi proteins, also leading to an increase in intracellular calcium.[3][4][5] this compound blocks these pathways by preventing the initial binding of orexins to their receptors.

Orexin_Signaling cluster_membrane Cell Membrane OX1R OX1R Gq Gq OX1R->Gq Activates OX2R OX2R OX2R->Gq Activates Gi Gi OX2R->Gi Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Orexin Orexin-A Orexin-B Orexin->OX1R Binds Orexin->OX2R Binds This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_cyto Cytosolic Ca2+ (Increased) ER->Ca_cyto Releases Ca2+ Downstream Downstream Cellular Responses Ca_cyto->Downstream Activates

Caption: Orexin signaling pathway and the antagonistic action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound at the human orexin receptors as determined by various assays.

Assay TypeReceptorSpeciesParameterValue (nM)Reference
Radioligand BindingOX1RHumanKd1.3[2][6]
Radioligand BindingOX2RHumanKd0.17[2][6]
Radioligand BindingOX2RHumanKi4.7[1]
Functional (Calcium)OX1RHumanIC506.6[1]
Functional (Calcium)OX2RHumanIC503.4[1]
Functional (Calcium)OX1RHumanIC5013[3]
Functional (Calcium)OX2RHumanIC508[1][3]
Functional (Calcium)OX1RRatIC5016[3]
Functional (Calcium)OX2RRatIC5015[3]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for OX1 and OX2 receptors. The assay measures the ability of this compound to displace a radiolabeled ligand from the receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Membranes from CHO or HEK-293 cells expressing OX1R or OX2R incubate Incubate membranes, radioligand, and this compound in a 96-well plate prep_membranes->incubate prep_ligands Prepare serial dilutions of this compound and a fixed concentration of radioligand (e.g., [125I]-Orexin A) prep_ligands->incubate filtrate Separate bound from free radioligand by rapid vacuum filtration incubate->filtrate count Quantify radioactivity on filters using a scintillation counter filtrate->count analyze Calculate IC50 and Ki values count->analyze Calcium_Mobilization_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_stimulation Stimulation & Measurement cluster_analysis Analysis seed_cells Seed CHO cells expressing OX1R or OX2R in a 96-well plate and incubate overnight load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seed_cells->load_dye add_this compound Add this compound at various concentrations to the cell plate load_dye->add_this compound measure_baseline Measure baseline fluorescence in a FLIPR instrument add_this compound->measure_baseline add_orexin Add Orexin-A to stimulate calcium release measure_baseline->add_orexin measure_response Measure the change in fluorescence intensity add_orexin->measure_response analyze Calculate IC50 values for This compound's inhibition of the Orexin-A response measure_response->analyze

References

Application Notes and Protocols for Almorexant in Electrophysiology Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almorexant (ACT-078573) is a potent and selective dual orexin receptor antagonist (DORA) that has been instrumental in understanding the role of the orexin system in regulating sleep-wake cycles. It acts by competitively blocking orexin 1 (OX1) and orexin 2 (OX2) receptors, thereby inhibiting the wake-promoting effects of the neuropeptides orexin-A and orexin-B.[1][2] Electrophysiology, particularly the patch-clamp technique, is a powerful tool to investigate the direct effects of this compound on neuronal excitability and ion channel function at the cellular level. These application notes provide detailed protocols and quantitative data for the use of this compound in patch-clamp studies.

Mechanism of Action

Orexin-A and orexin-B are neuropeptides that bind to the G-protein coupled receptors OX1 and OX2. This binding initiates a signaling cascade that generally leads to neuronal depolarization and increased excitability. This compound competitively antagonizes orexin-A at the OX1 receptor and acts as a noncompetitive-like antagonist at the OX2 receptor.[1] It exhibits a notably slow dissociation rate from the OX2 receptor, leading to a long-lasting antagonism.[1]

Almorexant_Signaling_Pathway OrexinA Orexin-A OX1R OX1 Receptor OrexinA->OX1R Binds OX2R OX2 Receptor OrexinA->OX2R Binds OrexinB Orexin-B OrexinB->OX2R Binds This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks G_protein Gq/11, Gi/o OX1R->G_protein Activates OX2R->G_protein Activates PLC PLC Activation G_protein->PLC IonChannels Ion Channel Modulation G_protein->IonChannels Depolarization Neuronal Depolarization PLC->Depolarization IonChannels->Depolarization

Caption: this compound blocks orexin signaling at OX1 and OX2 receptors.

Quantitative Data: this compound Receptor Binding and Functional Antagonism

The following tables summarize the binding affinities and functional inhibitory concentrations of this compound for human orexin receptors. This data is crucial for designing experiments and interpreting results.

Table 1: Binding Affinity (Kd) of [3H]this compound to Human Orexin Receptors

ReceptorKd (nM)
hOX11.3
hOX20.17

Data from Malherbe et al., 2009.[1]

Table 2: Functional Antagonism (IC50/Ki) of this compound

Assay TypeReceptorOrexin PeptideIC50 (nM)Ki (nM)
Intracellular Ca2+ ReleasehOX1Orexin-A13-
Intracellular Ca2+ ReleasehOX2Orexin-A8-
Intracellular Ca2+ ReleaserOX1Orexin-A16-
Intracellular Ca2+ ReleaserOX2Orexin-A15-
[125I]-Orexin A DisplacementhOX2Orexin-A-4.7

Data compiled from Selleck Chemicals and Malherbe et al., 2009.[1][3]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording to Measure this compound's Effect on Orexin-A-Induced Currents

This protocol is designed to assess the inhibitory effect of this compound on currents evoked by the application of orexin-A in cultured neurons or acute brain slices.

1. Cell Preparation:

  • Culture primary neurons (e.g., hypothalamic, cortical) or prepare acute brain slices (e.g., from the ventral tegmental area) from rodents as per standard laboratory procedures.[4]

  • Transfer the coverslip with cultured neurons or a brain slice to the recording chamber on the microscope stage.

2. Solutions:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The osmolarity should be adjusted to 305-315 mOsm and the solution should be continuously bubbled with 95% O2 / 5% CO2.[4]

  • Intracellular Solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. Adjust pH to 7.3 with KOH. The osmolarity should be between 280 and 290 mOsm.[4] Filter the solution at 0.2 μm.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Dilute to the final desired concentration (e.g., 1 µM) in aCSF on the day of the experiment.

  • Orexin-A Stock Solution: Prepare a 100 µM stock solution of orexin-A in sterile water and store at -20°C. Dilute to the final working concentration (e.g., 100 nM) in aCSF just before application.

3. Recording Procedure: a. Pull glass micropipettes to a resistance of 4-8 MΩ and fill with the intracellular solution. b. Obtain a gigaseal (>1 GΩ) on a target neuron and establish a whole-cell configuration. c. Clamp the neuron at a holding potential of -70 mV. d. Record a stable baseline current for 5-10 minutes. e. Perfuse the bath with aCSF containing orexin-A (e.g., 100 nM) and record the induced current. f. After the orexin-A response has stabilized or peaked, co-perfuse with orexin-A and this compound (e.g., 1 µM). g. Record the current until a new steady-state is reached to observe the antagonistic effect of this compound. h. Perform a washout with aCSF to observe the reversibility of the drug effects.

4. Data Analysis:

  • Measure the peak and steady-state amplitude of the orexin-A-induced current before and after the application of this compound.

  • Calculate the percentage of inhibition caused by this compound.

  • If testing multiple concentrations of this compound, construct a concentration-response curve and calculate the IC50 value.

Protocol 2: Current-Clamp Recording to Assess this compound's Effect on Neuronal Firing Rate

This protocol is adapted from studies on VTA dopaminergic neurons and is suitable for investigating how this compound reverses orexin-A-induced changes in neuronal excitability.[1]

1. Cell Preparation and Solutions:

  • Follow the same procedures as in Protocol 1.

2. Recording Procedure: a. Establish a whole-cell current-clamp configuration. b. Record the spontaneous firing rate of the neuron for a baseline period of 5-10 minutes. c. Perfuse the bath with orexin-A (e.g., 100 nM) and record the change in firing frequency. Orexin-A is expected to increase the firing rate.[1] d. Once a stable increase in firing is observed, co-apply this compound (e.g., 1 µM) with orexin-A. e. Continue recording to determine if this compound reverses the excitatory effect of orexin-A and returns the firing rate to baseline levels. f. Perform a washout with aCSF.

3. Data Analysis:

  • Measure the average firing frequency (in Hz) during the baseline, orexin-A application, and co-application of orexin-A and this compound.

  • In a study on rat VTA neurons, 1 µM this compound completely antagonized the potentiation of basal firing frequency induced by orexin-A.[1]

  • Plot the firing rate over time to visualize the effects of the compounds.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a patch-clamp experiment investigating the effect of this compound.

Almorexant_Workflow Start Start Prep Prepare Brain Slice or Neuronal Culture Start->Prep Setup Transfer to Recording Chamber & Perfuse with aCSF Prep->Setup Patch Obtain Whole-Cell Patch-Clamp Configuration Setup->Patch Baseline Record Baseline Activity (5-10 min) Patch->Baseline Orexin Apply Orexin-A (e.g., 100 nM) Baseline->Orexin Record_Orexin Record Orexin-A Induced Effect Orexin->Record_Orexin This compound Co-apply this compound (e.g., 1 µM) + Orexin-A Record_Orexin->this compound Record_this compound Record Antagonistic Effect This compound->Record_this compound Washout Washout with aCSF Record_this compound->Washout Analysis Data Analysis Washout->Analysis End End Analysis->End

Caption: Workflow for a patch-clamp experiment with this compound.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the orexin system's role in neuronal function. The provided protocols and data offer a foundation for researchers to design and execute patch-clamp experiments to further elucidate the cellular mechanisms underlying orexin receptor antagonism. Careful adherence to these guidelines will facilitate the acquisition of robust and reproducible electrophysiological data.

References

Application Notes and Protocols for Studying Almorexant's Effects on Sleep in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of almorexant, a dual orexin receptor antagonist, in preclinical animal models to study its sleep-promoting effects. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on published research, with a focus on rodent models.

Introduction to this compound and the Orexin System

This compound (formerly ACT-078573) is a competitive antagonist of both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors, is a key regulator of wakefulness and arousal.[3][4] By blocking the action of orexins, this compound reduces wakefulness and promotes sleep.[5] Preclinical studies in rats, mice, and dogs have consistently demonstrated its efficacy in increasing both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[5][6]

Animal Models

The most commonly used animal models for studying the sleep-promoting effects of this compound are rats and mice. Specific strains and genotypes can be selected to investigate particular aspects of this compound's mechanism of action.

  • Wild-Type Rodents: C57BL/6J mice and various rat strains are frequently used to establish the dose-dependent effects of this compound on sleep architecture.[7][8]

  • Orexin Receptor Knockout Mice: Mice lacking OX1R (OX1R-/-), OX2R (OX2R-/-), or both (OX1R-/-/OX2R-/-) are invaluable for dissecting the specific roles of each receptor in mediating the effects of this compound.[3][6] Studies have shown that the sleep-promoting effects of this compound are absent in OX2R-/- and double knockout mice, highlighting the critical role of the OX2R.[6][9]

  • Narcolepsy Models: Orexin/ataxin-3 transgenic (TG) mice, which exhibit progressive loss of orexin neurons, are used to model narcolepsy and study how this compound affects sleep and cataplexy in a state of low orexin tone.[10]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on sleep parameters in various animal models as reported in the literature.

Table 1: Effects of this compound on Sleep in Wild-Type Mice (C57BL/6J)

Dose (mg/kg, p.o.)Change in WakefulnessChange in NREM SleepChange in REM SleepReference
25Significant DecreaseSignificant IncreaseSignificant Increase[7]
100Significant DecreaseSignificant IncreaseSignificant Increase[7]
300Significant DecreaseSignificant IncreaseSignificant Increase[7]

Table 2: Effects of this compound (100 mg/kg, p.o.) in Orexin Receptor Knockout Mice

GenotypeEffect on WakefulnessEffect on NREM SleepEffect on REM SleepReference
OX1R+/+ (Wild-Type)ReducedIncreasedIncreased[7]
OX1R-/-ReducedIncreasedIncreased[7]
OX2R+/+ (Wild-Type)ReducedIncreasedIncreased[7]
OX2R-/-No significant changeNo significant changeNo significant change[7]
OX1R-/-/OX2R-/-No significant changeNo significant changeNo significant change[3]

Table 3: Effects of this compound on Sleep in a Mouse Model of Narcolepsy (orexin/ataxin-3 TG)

Dose (mg/kg)Effect on NREM Sleep in WTEffect on NREM Sleep in TGEffect on REM Sleep in WTEffect on Cataplexy in TGReference
30IncreasedParadoxical increase in active wakefulness--[10]
100IncreasedIncreasedRobustly elevatedMaximal promotion[10]
300IncreasedIncreasedRobustly elevated-[10]

Experimental Protocols

Sleep Studies using Electroencephalography (EEG) and Electromyography (EMG)

This protocol describes the surgical implantation of electrodes and subsequent recording and analysis of sleep stages in rodents.

Materials:

  • This compound

  • Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • EEG/EMG recording system

  • Stainless steel screws for EEG electrodes

  • Teflon-coated stainless steel wires for EMG electrodes

  • Dental cement

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal using isoflurane.

    • Mount the animal in a stereotaxic apparatus.

    • Implant two stainless steel screws into the skull over the frontal and parietal cortices for EEG recording.

    • Insert two Teflon-coated stainless steel wires into the nuchal muscles for EMG recording.

    • Secure the electrode assembly to the skull using dental cement.

    • Allow the animal to recover for at least one week post-surgery.

  • Habituation and Baseline Recording:

    • Habituate the mice to individual recording cages and the tethered recording cables for 6-10 days.[7]

    • Maintain a 12:12 hour light:dark cycle.

    • Record baseline EEG/EMG data for at least 24 hours with vehicle administration to establish normal sleep-wake patterns.

  • Drug Administration and Recording:

    • Administer this compound or vehicle orally (p.o.) at the desired dose. Typically, administration occurs shortly before the onset of the dark (active) phase for nocturnal animals.[7]

    • Record EEG/EMG signals continuously for at least 12-24 hours post-administration.

  • Data Analysis:

    • Score the EEG/EMG recordings in 10-second epochs into three stages: wakefulness, NREM sleep, and REM sleep.

    • Wakefulness is characterized by low-amplitude, high-frequency EEG and high-amplitude EMG activity.

    • NREM sleep is characterized by high-amplitude, low-frequency EEG (delta waves) and low EMG activity.

    • REM sleep is characterized by low-amplitude, high-frequency EEG (theta waves) and muscle atonia (very low EMG activity).

    • Quantify the time spent in each sleep stage, sleep latency (time to first NREM sleep episode), and bout characteristics (number and duration).

Locomotor Activity Assessment

This protocol is used to evaluate the effect of this compound on spontaneous locomotor activity.

Materials:

  • This compound

  • Vehicle

  • Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

Procedure:

  • Habituation:

    • Habituate the animals to the testing room for at least 1 hour before the experiment.

    • Place each animal in an individual open field arena and allow for a 30-minute habituation period.

  • Drug Administration and Recording:

    • Administer this compound or vehicle (p.o. or i.p.).

    • Immediately return the animal to the arena and record locomotor activity for a predefined period (e.g., 2 hours).

  • Data Analysis:

    • Quantify locomotor activity by measuring parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).

    • Analyze the data in time bins to observe the time course of the drug's effect.

Visualizations

Signaling Pathway

G cluster_0 Presynaptic Orexin Neuron cluster_1 Postsynaptic Neuron Orexin-A\nOrexin-B Orexin-A Orexin-B OX1R OX1R Orexin-A\nOrexin-B->OX1R Binds OX2R OX2R Orexin-A\nOrexin-B->OX2R Binds Gq/11\nPLC Gq/11 PLC OX1R->Gq/11\nPLC Activates OX2R->Gq/11\nPLC Activates Wakefulness\nArousal Wakefulness Arousal Gq/11\nPLC->Wakefulness\nArousal Promotes This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks

Caption: Orexin signaling pathway and the mechanism of action of this compound.

Experimental Workflow

G A Animal Model Selection (e.g., C57BL/6J, OX-KO) B EEG/EMG Electrode Implantation Surgery A->B C Post-Surgical Recovery (>= 1 week) B->C D Habituation to Recording Setup C->D E Baseline Recording (Vehicle Administration) D->E F This compound Administration (Varying Doses) E->F G EEG/EMG Data Acquisition (12-24 hours) F->G H Sleep Stage Scoring (Wake, NREM, REM) G->H I Data Analysis and Statistical Comparison H->I

Caption: General experimental workflow for assessing this compound's effects on sleep.

Logical Relationship in Knockout Models

G cluster_wt Wild-Type Mouse cluster_ox1ko OX1R-/- Mouse cluster_ox2ko OX2R-/- Mouse cluster_dko OX1R-/-/OX2R-/- Mouse This compound This compound Administration WT_Effect Increased NREM Sleep Increased REM Sleep This compound->WT_Effect OX1KO_Effect Increased NREM Sleep Increased REM Sleep This compound->OX1KO_Effect OX2KO_Effect No Significant Effect on Sleep This compound->OX2KO_Effect DKO_Effect No Significant Effect on Sleep This compound->DKO_Effect

Caption: Logical relationship of this compound's effects in different orexin receptor knockout mice.

References

High-performance liquid chromatography (HPLC) analysis of Almorexant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of Almorexant in biological matrices using High-Performance Liquid Chromatography (HPLC). This compound is a dual orexin receptor antagonist that was investigated for the treatment of insomnia.[1] Accurate and precise analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control. This guide outlines a standard HPLC-UV method, sample preparation procedures, and presents key pharmacokinetic data. Additionally, it includes a visualization of the orexin signaling pathway to provide context for this compound's mechanism of action.

Introduction to this compound and its Mechanism of Action

This compound (also known by its development code ACT-078573) is a competitive antagonist of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1] The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors, is a key regulator of wakefulness and arousal.[2][3] By blocking the binding of orexins to their receptors, this compound suppresses the wake drive, thereby promoting sleep.[3] Orexin receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger downstream signaling cascades involving Gq or Gi proteins, leading to an increase in intracellular calcium levels and neuronal excitation.[1][2][4]

Orexin Signaling Pathway

The binding of orexin neuropeptides to OX1R and OX2R initiates a cascade of intracellular events. This process is primarily mediated through the activation of Gq and Gi subtypes of G-proteins.[2][5] Activation of these G-proteins leads to the stimulation of phospholipase C (PLC), phospholipase A (PLA), and phospholipase D (PLD).[2][4] A key consequence of this is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to increased cytosolic Ca2+ concentrations.[2][6] This elevation in intracellular calcium, along with the activation of other downstream effectors like extracellular signal-regulated kinases (ERK1/2) and the Akt signaling pathway, ultimately results in neuronal depolarization and the promotion of wakefulness.[2][6] this compound competitively antagonizes these receptors, thus inhibiting this signaling cascade.

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R This compound This compound This compound->OX1R This compound->OX2R Gq Gq OX1R->Gq OX2R->Gq Gi Gi OX2R->Gi PLC PLC Gq->PLC Gi->PLC Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_increase->Neuronal_Excitation

Caption: Orexin Signaling Pathway and Inhibition by this compound.

Quantitative Data Presentation

The following tables summarize the pharmacokinetic parameters of this compound in human plasma following oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Subjects.

Dose (mg)Cmax (ng/mL)Tmax (h)AUC₀-∞ (ng·h/mL)t½ (h)Reference
20013% lower in Japanese subjects~1.015% lower in Japanese subjectsNo significant difference[7]
200Not specified0.8Not specified17.8[8]
200 (Tablet A)267 ± 1100.8 (0.5-2.0)1030 ± 39015.6 ± 4.5[9]
200 (Tablet B)272 ± 1030.8 (0.5-2.0)1020 ± 34015.6 ± 4.4[9]
200 (Old Formulation)258 ± 1110.8 (0.5-2.0)940 ± 31014.9 ± 3.8[9]
200 (Tablet D)266 ± 1210.8 (0.5-2.0)1020 ± 43015.4 ± 4.7[9]

Data are presented as mean ± standard deviation or as specified in the reference. Tmax is presented as median (range).

Table 2: Linearity and Sensitivity of a Validated LC-MS/MS Method for this compound and its Metabolites in Human Plasma.

AnalyteLinear Range (ng/mL)Inter-day Coefficient of Variation (%)Inter-day Accuracy (%)
This compound0.400 - 100≤ 10.592.1 - 105.2
M50.400 - 100≤ 10.592.1 - 105.2
M60.400 - 100≤ 10.592.1 - 105.2
M31.00 - 100≤ 10.592.1 - 105.2
M81.00 - 100≤ 10.592.1 - 105.2
All Analytes50.0 - 1000≤ 10.592.1 - 105.2

This data is from a validated LC-MS/MS method and can serve as a reference for expected performance.[10]

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound in plasma samples using HPLC with UV detection. This method is adapted from established protocols for similar orexin receptor antagonists.[11][12][13][14]

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an organic solvent (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., 0.1% Orthophosphoric acid in water). A typical starting ratio would be 65:35 (v/v) organic to aqueous.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 248 nm, to be optimized by scanning the UV spectrum of this compound.

  • Injection Volume: 20 µL.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting drugs from plasma samples.

  • Spiking: To a 500 µL aliquot of blank human plasma, add a known concentration of this compound standard solution and the internal standard solution.

  • Precipitation: Add 1.5 mL of a precipitating agent, such as acetonitrile or methanol, to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.

  • Evaporation (Optional but recommended for concentration): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40 °C.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase.

  • Injection: Inject the reconstituted sample into the HPLC system.

Experimental Workflow for Sample Preparation and Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma_Sample Plasma Sample (500 µL) Spike Spike with this compound and Internal Standard Plasma_Sample->Spike Precipitate Add Acetonitrile (1.5 mL) Spike->Precipitate Vortex Vortex (1-2 min) Precipitate->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (N₂ Stream) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (200 µL) Evaporate->Reconstitute Inject Inject into HPLC System (20 µL) Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (~248 nm) Separate->Detect Quantify Data Acquisition and Quantification Detect->Quantify

Caption: Experimental workflow for HPLC analysis of this compound.
Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the HPLC analysis of this compound. The detailed experimental procedures, combined with the summarized quantitative data and the mechanistic overview of the orexin signaling pathway, serve as a valuable resource for researchers and professionals in the field of drug development and analysis. Adherence to these guidelines and proper method validation will ensure the generation of reliable and accurate data for the quantification of this compound in various matrices.

References

Application Notes & Protocols: Assessing the Blood-Brain Barrier Penetration of Almorexant

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Almorexant is a dual orexin receptor antagonist that was investigated for the treatment of insomnia. A critical factor in the development of any centrally acting drug is its ability to penetrate the blood-brain barrier (BBB) to reach its pharmacological target. The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). Assessing the rate and extent of a drug's penetration across this barrier is fundamental for predicting its efficacy and potential side effects.

These application notes provide an overview of key techniques and detailed protocols for evaluating the BBB penetration of this compound. The methods described range from in vitro assays that assess passive permeability and active transport to in vivo techniques that quantify drug concentrations directly in the brain.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the BBB penetration and pharmacokinetics of this compound, primarily derived from studies in rats.

ParameterValueSpeciesAdministrationSource
Brain/Plasma Ratio 0.12Wistar Rati.v.[1][2]
Free Fraction (Plasma) <8.7%Rat-[2]
Absolute Oral Bioavailability 11.2%Humanp.o.[3]
Time to Max. Concentration (tmax) ~1.5 hoursHumanp.o.[4]
Terminal Half-life (t1/2) ~32 hoursHumanp.o.[4]

Experimental Techniques and Protocols

Several methods are essential for a thorough assessment of brain penetration.[5] These include evaluating passive permeability, the potential for active efflux by transporters like P-glycoprotein (P-gp), and direct measurement of brain and plasma concentrations at a steady state.[5][6]

In Vitro P-glycoprotein (P-gp) Efflux Assay

Principle: P-glycoprotein (P-gp/MDR1) is a key efflux transporter at the BBB that actively pumps a wide range of substrates out of the brain, limiting their CNS exposure.[7][8] In vitro cell-based assays, commonly using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1), are used to determine if a compound is a P-gp substrate.[9] The assay measures the bidirectional transport of the compound across a confluent monolayer of these cells. A significantly higher transport rate in the basolateral-to-apical (B-A) direction compared to the apical-to-basolateral (A-B) direction indicates active efflux. The ratio of these permeability coefficients (Papp B-A / Papp A-B) is known as the efflux ratio (ER).

Experimental Protocol (MDCK-MDR1 Assay):

  • Cell Culture and Seeding:

    • Culture MDCK-MDR1 cells in an appropriate medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic).

    • Seed the cells onto permeable filter supports (e.g., Transwell® plates) at a high density (e.g., 3-5 x 10⁴ cells/well for a 96-well plate).[10]

    • Allow the cells to grow and form a confluent, polarized monolayer for 4-7 days. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4).

    • A-B Transport: Add this compound (at a specified concentration, e.g., 1-10 µM) to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.

    • B-A Transport: Add this compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Inhibitor Control: To confirm P-gp specific transport, run a parallel experiment in the presence of a known P-gp inhibitor (e.g., Verapamil) in both chambers.[10]

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

    • At the end of the incubation, collect samples from both donor and receiver chambers.

  • Sample Analysis:

    • Analyze the concentration of this compound in all samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both A-B and B-A directions using the following formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of drug appearance in the receiver chamber.

        • A is the surface area of the filter membrane.

        • C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B-A) / Papp (A-B)

    • Interpretation: An ER > 2 is generally considered indicative of active efflux. If the ER is significantly reduced in the presence of a P-gp inhibitor, it confirms that the compound is a P-gp substrate.

Pgp_Efflux_Pathway cluster_BBB Blood-Brain Barrier Endothelial Cell Pgp {P-glycoprotein (P-gp) Efflux Pump} Almorexant_Blood This compound Pgp->Almorexant_Blood Active Efflux (B -> A) Blood Blood (Apical) Brain Brain (Basolateral) Almorexant_Brain This compound Almorexant_Blood->Almorexant_Brain Passive Diffusion (A -> B) Almorexant_Brain->Pgp Binding to P-gp caption P-glycoprotein (P-gp) mediated efflux of this compound at the BBB.

P-glycoprotein (P-gp) mediated efflux of this compound at the BBB.

In Situ Brain Perfusion

Principle: The in situ brain perfusion technique allows for the measurement of the rate of drug transfer from the blood into the brain, independent of systemic pharmacokinetics.[11] In this method, the blood supply to one cerebral hemisphere of an anesthetized rat is replaced with a controlled perfusion fluid containing the drug of interest for a short duration.[11][12] This allows for the calculation of the brain uptake clearance (K_in) and the permeability-surface area (PS) product, which represents the unidirectional flux across the BBB.

Experimental Protocol:

  • Animal Preparation:

    • Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine).

    • Expose the right common carotid artery and ligate its external branches.

    • Insert a catheter into the common carotid artery, pointing towards the brain.

    • Sever the pterygopalatine arteries and jugular veins to prevent loss of perfusate from the cerebral circulation.

  • Perfusion:

    • Prepare the perfusion fluid: a buffered physiological saline solution (e.g., Krebs-Ringer bicarbonate) containing a known concentration of this compound and a vascular space marker (e.g., [¹⁴C]-sucrose).

    • Begin perfusing the solution through the carotid artery catheter at a constant flow rate (e.g., 10 mL/min) for a short, defined period (e.g., 30-120 seconds).

    • At the end of the perfusion period, decapitate the animal.

  • Sample Collection and Analysis:

    • Dissect the brain and collect a sample from the perfused hemisphere.

    • Homogenize the brain tissue sample.

    • Measure the concentration of this compound in the brain homogenate and in the perfusate using LC-MS/MS.

    • Measure the concentration of the vascular marker (e.g., via liquid scintillation counting).

  • Data Analysis:

    • Calculate the volume of distribution in the brain (Vd) using the formula:

      • Vd (mL/g) = (C_brain / C_perfusate)

      • Where C_brain is the concentration in brain tissue and C_perfusate is the concentration in the perfusion fluid.

    • Correct for the amount of drug remaining in the brain's vascular space.

    • Calculate the brain uptake clearance (K_in) by plotting Vd against perfusion time (T). The slope of this relationship gives K_in.

    • The permeability-surface area (PS) product is often considered equal to K_in for short perfusion times.

InSitu_Perfusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Anesthetize Rat A2 Expose & Cannulate Carotid Artery A1->A2 A3 Prepare Perfusion Fluid (this compound + Marker) A2->A3 B1 Perfuse Hemisphere (Constant Rate, Short Time) A3->B1 B2 Decapitate & Dissect Brain B1->B2 C1 Homogenize Brain Tissue B2->C1 C2 Analyze Drug & Marker Concentrations (LC-MS/MS) C1->C2 C3 Calculate Vd, Kin, and Permeability-Surface Area (PS) C2->C3 caption Workflow for the in situ brain perfusion experiment.

Workflow for the in situ brain perfusion experiment.

In Vivo Microdialysis

Principle: In vivo microdialysis is a powerful technique for measuring unbound drug concentrations in the brain's interstitial fluid (ISF) of a freely moving animal.[13][14] This provides the most relevant concentration for assessing pharmacological activity, as it is the unbound drug that interacts with the target receptor.[5] A small, semi-permeable probe is implanted into a specific brain region. A physiological solution is slowly perfused through the probe, allowing extracellular molecules, including this compound, to diffuse across the membrane into the perfusate (dialysate) for collection and analysis.[13][15]

Experimental Protocol:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeted to a specific brain region of interest (e.g., hypothalamus).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, place the awake, freely-moving animal in a microdialysis bowl.

    • Insert a microdialysis probe (with a specific molecular weight cut-off) through the guide cannula into the brain tissue.

    • Connect the probe to a syringe pump and a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2 µL/min).[13]

    • Allow the system to stabilize and collect baseline dialysate samples.

  • Drug Administration and Sampling:

    • Administer this compound systemically (e.g., via i.v. or p.o. route).

    • Simultaneously, draw timed blood samples (e.g., from a tail vein) to measure plasma concentrations.

    • Continuously collect dialysate samples into vials at regular intervals (e.g., every 20-30 minutes) for several hours.

  • Sample Analysis:

    • Determine the concentration of this compound in the dialysate and plasma samples using a highly sensitive analytical method like LC-MS/MS.

    • Determine the unbound fraction of this compound in plasma (fu,plasma) using techniques like equilibrium dialysis.

  • Data Analysis:

    • Calculate the unbound brain concentration (Cu,brain) from the dialysate concentration, correcting for the in vitro recovery rate of the probe.

    • Calculate the unbound plasma concentration (Cu,plasma) by multiplying the total plasma concentration by fu,plasma.

    • Determine the unbound brain-to-plasma concentration ratio (Kp,uu):

      • Kp,uu = AUC_brain,unbound / AUC_plasma,unbound

    • Interpretation: Kp,uu is the key parameter for assessing BBB penetration.

      • Kp,uu ≈ 1 suggests penetration primarily by passive diffusion.

      • Kp,uu < 1 suggests the involvement of active efflux.

      • Kp,uu > 1 suggests active uptake into the brain.

Overall_BBB_Assessment_Workflow cluster_invitro In Vitro / Ex Vivo Screening cluster_invivo In Vivo Assessment cluster_imaging Advanced In Vivo Imaging A1 PAMPA-BBB Assay (Passive Permeability) A2 P-gp Efflux Assay (MDCK-MDR1) A3 Plasma Protein Binding Assay B1 In Situ Brain Perfusion (Rate of Uptake - PS) A2->B1 Is it a P-gp substrate? B2 Brain Homogenate Method (Total Brain/Plasma Ratio - Kp) A3->B2 B3 In Vivo Microdialysis (Unbound Ratio - Kp,uu) B2->B3 Determine unbound concentrations C2 Positron Emission Tomography (PET) (Quantify Brain Uptake & Occupancy) B3->C2 Confirm target engagement C1 Radiolabel this compound (e.g., with ¹¹C or ¹⁸F) C1->C2 caption Integrated workflow for assessing this compound's BBB penetration.

Integrated workflow for assessing this compound's BBB penetration.

Positron Emission Tomography (PET) Imaging

Principle: PET is a non-invasive imaging technique that allows for the quantitative measurement of drug distribution and target engagement in the living brain.[16][17] This requires synthesizing a version of this compound labeled with a positron-emitting isotope (e.g., Carbon-11). Following intravenous injection, the distribution of the radiotracer in the brain is monitored over time. This technique can provide invaluable data on whether the drug not only enters the brain but also binds to its intended target, the orexin receptors.

Experimental Protocol (Rodent PET Imaging):

  • Radiosynthesis:

    • Synthesize [¹¹C]this compound using a suitable precursor and radiolabeling method.

  • Animal Preparation:

    • Anesthetize a mouse or rat and place it in the PET scanner.

    • A transmission scan may be performed for attenuation correction.

  • Radiotracer Injection and Imaging:

    • Inject a bolus of [¹¹C]this compound intravenously.

    • Acquire dynamic PET data over a period of 60-90 minutes.

    • Arterial blood sampling may be performed to obtain an input function for kinetic modeling.

  • Specificity Assessment (Blocking Study):

    • To confirm that the signal is specific to orexin receptors, a separate scan is performed where the animal is pre-treated with a high dose of non-radiolabeled ("cold") this compound or another orexin receptor antagonist. A significant reduction in the brain's radioactivity uptake compared to the baseline scan indicates specific binding.[17]

  • Data Analysis:

    • Reconstruct the dynamic PET images.

    • Draw regions of interest (ROIs) over different brain areas.

    • Generate time-activity curves (TACs) for each ROI, showing the concentration of radioactivity over time.

    • Calculate the percentage of injected dose per cubic centimeter (%ID/cc) as a measure of brain uptake.[17]

    • Use kinetic modeling to estimate parameters such as the volume of distribution (VT), which is related to receptor density.

References

Application Notes and Protocols for Oral Administration of Almorexant in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almorexant (ACT-078573) is a potent and competitive dual orexin receptor antagonist, targeting both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] Orexin neuropeptides (orexin-A and orexin-B) are key regulators of wakefulness, arousal, and appetite. By blocking the signaling of orexins, this compound promotes sleep, making it a subject of interest for insomnia research and related neurological conditions. This document provides detailed application notes and protocols for the oral administration of this compound in rats for preclinical research.

Data Presentation

The following table summarizes the reported effects of this compound on the sleep-wake cycle in rats following oral administration.

Dosage (mg/kg, p.o.)VehicleEffect on Sleep-Wake Cycle in RatsReference
30 - 300Not SpecifiedDose-dependently increases REM and NREM sleep, and decreases wakefulness.[1]
3000.25% Methylcellulose in waterDecreases alertness and increases electrophysiological indices of both non-REM and REM sleep.[7]
300 - 4000.25% Methylcellulose in waterDecreased wakefulness and increased NREM and REM sleep during the dark (active) period.[3]

Experimental Protocols

Two primary formulations have been described in the literature for the oral administration of this compound to rats via gavage.

Formulation 1: 0.25% Methylcellulose Suspension

This formulation is suitable for suspending this compound for oral administration.

Materials:

  • This compound hydrochloride

  • Methylcellulose (e.g., 400 cP)

  • Purified water

Protocol:

  • Prepare a 0.25% (w/v) methylcellulose solution by slowly adding 0.25 g of methylcellulose to 100 mL of purified water while stirring continuously until a homogenous suspension is formed.

  • Calculate the required amount of this compound hydrochloride based on the desired dose and the body weight of the rat. The dose should be calculated based on the free base form of this compound.

  • Weigh the calculated amount of this compound and triturate it to a fine powder.

  • Suspend the this compound powder in the 0.25% methylcellulose solution to achieve the final desired concentration for dosing. Ensure the suspension is homogenous before each administration.

  • Administer the suspension to the rat via oral gavage at the calculated volume.

Formulation 2: 20% Captisol® Solution

Captisol®, a modified cyclodextrin, can be used to enhance the solubility of compounds for oral administration.

Materials:

  • This compound

  • Captisol® (sulfobutylether-β-cyclodextrin)

  • Purified water

Protocol:

  • Prepare a 20% (w/v) Captisol® solution by dissolving 20 g of Captisol® in purified water and adjusting the final volume to 100 mL.

  • Calculate the required amount of this compound for the desired dose.

  • Dissolve the this compound in the 20% Captisol® solution to the final target concentration. Gentle warming and sonication may be used to facilitate dissolution.

  • Allow the solution to cool to room temperature before administration.

  • Administer the solution to the rat via oral gavage.

Oral Gavage Administration Protocol (General)

Materials:

  • Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)

  • Syringe

  • This compound formulation

Procedure:

  • Accurately weigh the rat to determine the correct dosing volume.

  • Gently restrain the rat, holding it in an upright position.

  • Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth to the stomach.

  • Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.

  • Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.

  • Once the needle is in the correct position, slowly administer the formulation.

  • Gently remove the gavage needle.

  • Monitor the animal for a short period after administration for any signs of distress.

Visualizations

This compound Signaling Pathway

Almorexant_Signaling_Pathway This compound Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin_Neuron Orexin Neuron Orexin_A_B Orexin-A Orexin-B Orexin_Neuron->Orexin_A_B releases OX1R OX1 Receptor G_Protein G-protein Coupled Signaling OX1R->G_Protein activates OX2R OX2 Receptor OX2R->G_Protein activates Wakefulness Increased Wakefulness Arousal G_Protein->Wakefulness promotes This compound This compound This compound->OX1R antagonizes This compound->OX2R antagonizes Orexin_A_B->OX1R binds Orexin_A_B->OX2R binds

Caption: this compound competitively blocks Orexin-A and -B from binding to OX1 and OX2 receptors.

Experimental Workflow for Oral Administration in Rats

Experimental_Workflow Experimental Workflow for Oral Administration in Rats cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation Prepare this compound Formulation (e.g., 0.25% Methylcellulose) Dose_Calc Calculate Dose Volume based on Rat Body Weight Formulation->Dose_Calc Restraint Gently Restrain Rat Dose_Calc->Restraint Gavage Administer Formulation via Oral Gavage Restraint->Gavage Monitoring Post-Administration Monitoring (Behavioral Observation) Gavage->Monitoring Data_Collection Data Collection (e.g., EEG/EMG, Blood Sampling) Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: A typical workflow for oral this compound administration and subsequent evaluation in rats.

References

Troubleshooting & Optimization

Troubleshooting unexpected results in Almorexant experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Almorexant experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and provide guidance on experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a competitive dual orexin receptor antagonist (DORA). It exhibits high affinity for both orexin 1 (OX1) and orexin 2 (OX2) receptors, blocking the binding of the endogenous neuropeptides orexin-A and orexin-B.[1][2][3] This antagonism inhibits the downstream signaling pathways normally activated by orexins, primarily leading to a decrease in wakefulness and promotion of sleep.[4] The primary signaling cascade affected is the G-protein coupled pathway, which results in a blockage of intracellular calcium mobilization.[1][2]

Q2: I am not observing the expected sleep-promoting effects of this compound in my animal model. What are the potential reasons?

Several factors could contribute to a lack of efficacy. Please consider the following:

  • Dosage and Administration: Ensure the correct dosage is being used for your specific animal model and that the administration route is appropriate. Oral gavage is a common method, and the timing of administration relative to the animal's active phase is crucial for observing sleep-promoting effects.[5][6][7]

  • Compound Stability and Solubility: this compound is typically dissolved in DMSO for in vitro studies.[8] Ensure the compound is fully dissolved and has not precipitated. For in vivo studies, appropriate vehicle selection is critical for bioavailability.

  • Animal Model: The genetic background of the animal model can influence the response to this compound. Studies have shown that the sleep-promoting effects of this compound are absent in mice lacking both OX1 and OX2 receptors, confirming its on-target mechanism.[6][9][10]

  • Experimental Conditions: Environmental factors such as light-dark cycle, temperature, and noise levels can significantly impact sleep-wake behavior in animals. Ensure that your experimental setup is optimized to minimize stress and external disturbances.

Q3: My in vitro calcium imaging assay shows no inhibition by this compound. What should I check?

  • Cell Line and Receptor Expression: Confirm that your cell line endogenously expresses or has been successfully transfected to express functional OX1 and/or OX2 receptors.

  • Orexin Agonist Concentration: The concentration of the orexin agonist used to stimulate the cells is critical. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound.

  • This compound Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and that the pre-incubation time is sufficient to allow for receptor binding.

  • Assay Buffer Composition: The composition of your assay buffer, particularly the calcium concentration, can influence the results.

Q4: I am observing cataplexy-like events in my mice treated with this compound. Is this expected?

While not a typical finding in all studies, high doses of this compound, particularly when administered with a rewarding stimulus like chocolate, have been shown to induce cataplexy-like behaviors in wild-type mice.[11][12] This suggests that strong emotional stimuli may unmask this potential side effect. If you observe such events, consider the dosage and the presence of any rewarding or emotionally significant stimuli in your experimental paradigm.

Q5: Are there any known off-target effects of this compound that could confound my results?

The development of this compound for human use was discontinued due to observations of elevated liver enzymes, suggesting potential hepatic safety concerns.[13] While the sleep-promoting effects of this compound are primarily mediated through orexin receptors, it is crucial to be aware of this potential off-target effect, especially in long-term in vivo studies.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Lack of Efficacy (In Vivo) Inadequate dosage or incorrect timing of administration.Review literature for appropriate dose ranges for your species and administer during the active phase.[5][6]
Poor bioavailability due to improper formulation.Ensure proper vehicle selection and complete dissolution of this compound.
Genetic background of the animal model.Use wild-type animals with confirmed orexin receptor expression. Consider using OX1R/OX2R knockout mice as a negative control.[6][9][10]
Lack of Efficacy (In Vitro) Low or absent orexin receptor expression in the cell line.Verify receptor expression using techniques like qPCR or Western blotting.
Suboptimal assay conditions (e.g., agonist/antagonist concentrations, incubation time).Perform dose-response curves for both the orexin agonist and this compound to determine optimal concentrations. Vary pre-incubation times.
High Variability in Results Inconsistent experimental procedures.Standardize all experimental parameters, including animal handling, dosing procedures, and environmental conditions.
Drug-drug interactions.Be aware that this compound can inhibit CYP3A4, potentially affecting the metabolism of other compounds.[14]
Unexpected Behavioral Effects (e.g., hyperactivity) Paradoxical reaction (rare).Carefully document the behavior and consider lowering the dose. Rule out other experimental confounds.
Off-target effects.While the primary mechanism is on-target, consider potential unforeseen off-target effects and consult relevant literature.
Evidence of Liver Toxicity Known safety concern with this compound.[13]In long-term studies, monitor liver enzyme levels. Consider this a potential confounding factor in your experimental interpretation.

Experimental Protocols

In Vitro: Intracellular Calcium Imaging Assay

This protocol is a general guideline and should be optimized for your specific cell line and equipment.

  • Cell Preparation:

    • Plate cells expressing orexin receptors (e.g., CHO or HEK293 cells) onto black-walled, clear-bottom 96-well plates.

    • Allow cells to adhere and grow to an appropriate confluency (typically 80-90%).

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Create a dilution series of this compound in an appropriate assay buffer (e.g., HBSS).

    • Prepare a solution of an orexin agonist (e.g., Orexin-A) at a concentration that elicits a submaximal response (e.g., EC80).

    • Wash the cells with assay buffer to remove excess dye.

    • Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader or a microscope equipped for calcium imaging.

    • Establish a baseline fluorescence reading.

    • Add the orexin agonist to all wells (except for negative controls).

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the positive control (orexin agonist alone).

    • Generate a dose-response curve and calculate the IC50 value for this compound.

In Vivo: Sleep and Locomotor Activity Assessment in Rodents

This protocol provides a general framework for assessing the effects of this compound on sleep and activity in mice or rats.

  • Animal Acclimation:

    • House animals individually in recording chambers for several days to acclimate them to the experimental environment.

    • Maintain a strict 12:12 hour light-dark cycle and provide ad libitum access to food and water.

  • Surgical Implantation (for EEG/EMG recording):

    • For detailed sleep analysis, surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

    • Allow for a sufficient recovery period (e.g., 7-10 days) after surgery.

  • Compound Administration:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer this compound via oral gavage at the desired dose. The timing of administration is critical; for sleep promotion, it is typically given at the beginning of the animal's active phase (dark period).[5][6]

  • Data Recording:

    • For sleep studies, record EEG/EMG signals continuously for at least 24 hours post-administration.

    • For locomotor activity, place the animal in an open-field arena equipped with infrared beams or a video tracking system and record activity for a defined period.[6][10]

  • Data Analysis:

    • Sleep Analysis: Manually or automatically score the EEG/EMG recordings to quantify time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

    • Locomotor Activity Analysis: Quantify parameters such as total distance traveled, rearing frequency, and time spent in different zones of the arena.

    • Compare the data from this compound-treated animals to vehicle-treated controls.

Visualizations

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R Gq Gq OX1R->Gq activates OX2R->Gq activates This compound This compound This compound->OX1R This compound->OX2R PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC PKC DAG->PKC activates Ca_release->PKC activates Cellular_Response Cellular Response (e.g., Increased Neuronal Firing) PKC->Cellular_Response leads to

Caption: Orexin signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagents Verify Reagent Quality (this compound, Vehicle, etc.) Start->Check_Reagents Check_System Assess Experimental System (Animal Model, Cell Line) Start->Check_System Consult_Literature Consult Published Literature Start->Consult_Literature Modify_Experiment Modify Experimental Design Check_Protocol->Modify_Experiment Check_Reagents->Modify_Experiment Check_System->Modify_Experiment Consult_Literature->Modify_Experiment Analyze_Data Re-analyze Data Modify_Experiment->Analyze_Data Conclusion Draw Conclusion Analyze_Data->Conclusion

Caption: General workflow for troubleshooting unexpected results.

Logical_Troubleshooting_Tree Issue Issue: No Effect of this compound InVivo In Vivo Experiment? Issue->InVivo Yes InVitro In Vitro Experiment? Issue->InVitro No Dose Check Dosage and Administration Route InVivo->Dose Bioavailability Assess Bioavailability (Vehicle, Formulation) InVivo->Bioavailability Model Verify Animal Model (Genotype) InVivo->Model Receptor Confirm Receptor Expression InVitro->Receptor Concentration Optimize Agonist/Antagonist Concentrations InVitro->Concentration Assay Validate Assay Conditions InVitro->Assay

Caption: Logical decision tree for troubleshooting lack of this compound efficacy.

References

Technical Support Center: Almorexant Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Almorexant dosage to minimize adverse effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a competitive dual orexin receptor antagonist, targeting both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] Orexin neuropeptides (Orexin-A and Orexin-B) are central to promoting and maintaining wakefulness. By blocking the binding of these neuropeptides to their receptors, this compound suppresses wakefulness and promotes sleep.[3] The interaction of orexins with their receptors typically leads to the activation of Gq or Gi proteins, which in turn stimulates various signaling pathways, including the mobilization of intracellular calcium (Ca2+).[1][4] this compound effectively blocks this Ca2+ signaling pathway.[2][4]

Q2: What are the primary adverse effects associated with this compound?

The most significant adverse effect and the primary reason for the discontinuation of its clinical development was the observation of elevated liver enzymes, raising concerns about hepatic safety.[1][5] Other commonly reported adverse events in clinical trials, particularly at higher doses, include somnolence, fatigue, headache, and nausea.[6][7][8] Muscular weakness was also noted at higher doses in some studies.[6][8]

Q3: What is the recommended starting dose for preclinical in vivo experiments?

In preclinical studies with rats, doses ranging from 30 mg/kg to 300 mg/kg have been shown to dose-dependently increase non-REM and REM sleep.[2] For studies in mice, oral doses of 50 mg/kg and higher have been demonstrated to significantly reduce locomotor activity.[9] A moderate dose of 30 mg/kg in APP/PS1 mice improved sleep duration without impairing learning and memory, whereas a high dose of 60 mg/kg did show impairment.[4] Therefore, a starting dose in the range of 30-50 mg/kg is advisable for rodent studies, with careful monitoring for behavioral changes and other adverse effects before dose escalation.

Q4: Have there been any reported drug-drug interactions with this compound?

The provided search results do not contain specific details on drug-drug interaction studies. However, as this compound is extensively metabolized, there is a potential for interactions with drugs that are strong inhibitors or inducers of cytochrome P450 enzymes. Researchers should exercise caution and consider conducting preliminary in vitro metabolism studies when co-administering this compound with other compounds.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Unexpectedly high sedation or prolonged recovery time in animal models. Dosage may be too high for the specific species, strain, or individual animal.Reduce the dosage. For initial experiments, start with the lower end of the effective dose range reported in the literature (e.g., 30 mg/kg for rats) and titrate upwards. Monitor animals closely for the level and duration of sedation.
Inconsistent or lack of efficacy in promoting sleep. Poor bioavailability of the formulation. Incorrect timing of administration relative to the animal's active phase.Ensure proper formulation and administration of this compound. Consider using a vehicle that enhances solubility. Administer the compound during the active phase of the circadian cycle when endogenous orexin levels are highest.[3][10]
Elevated liver enzymes (e.g., ALT, AST) in blood work. Potential hepatotoxicity, the known reason for this compound's clinical discontinuation.This is a critical safety concern.[1][5] Immediately cease administration of this compound. Reduce the dosage in subsequent cohorts or consider alternative compounds if liver enzyme levels do not normalize. It is crucial to establish baseline liver enzyme levels before starting the experiment and monitor them regularly.
Observation of muscle weakness or cataplexy-like events. High dosage affecting motor control.Reduce the dosage. While this compound was reported not to induce cataplexy in preclinical and early clinical studies, high doses might lead to significant muscle relaxation.[3][11] Carefully observe animals for any signs of muscle weakness.

Data on this compound Dosage and Adverse Effects

Clinical Studies in Healthy Subjects & Patients with Insomnia
Study PopulationDosage RangeMost Frequent Adverse EventsReference
Healthy Elderly Subjects100, 200, 400 mg (single dose)Somnolence, fatigue, headache, nausea, muscular weakness (at 400 mg)[6][8]
Healthy Male Subjects100, 200, 400, 1000 mg (multiple doses)Dose-dependent increases in somnolence and other adverse events. Reduced vigilance and motor coordination at ≥400 mg.[5][7]
Patients with Primary Insomnia100, 200 mgAdverse events were reported to be similar to placebo.[6][12]
Elderly Patients with Primary Insomnia25, 50, 100, 200 mgAdverse events were similar between all this compound dose groups and placebo.[13][14]
Preclinical Studies
Animal ModelDosage Range (Oral)Observed EffectsReference
Rats30-300 mg/kgDose-dependent increase in NREM and REM sleep.[2]
Mice (C57BL/6)50, 100, 200 mg/kgSignificant reduction in baseline locomotor activity.[9]
Mice (APP/PS1)10, 30, 60 mg/kg30 mg/kg prolonged sleep without impairing memory. 60 mg/kg impaired learning and memory.[4]

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Mouse Model of Insomnia

This protocol is a synthesized example based on methodologies described in the literature.

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Housing: Individually housed with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Experimental Groups:

    • Vehicle control (e.g., 0.5% methylcellulose in water)

    • This compound 30 mg/kg

    • This compound 100 mg/kg

  • Drug Administration:

    • Prepare this compound suspension fresh daily.

    • Administer orally (p.o.) via gavage at the beginning of the dark (active) phase.

  • Data Collection:

    • Record locomotor activity using automated activity monitors for 24 hours post-administration.

    • For more detailed sleep analysis, use electroencephalography (EEG) and electromyography (EMG) recordings to score wakefulness, NREM sleep, and REM sleep.

  • Outcome Measures:

    • Total sleep time in NREM and REM sleep.

    • Sleep latency (time to first episode of sustained sleep).

    • Wake after sleep onset (WASO).

    • Locomotor activity counts.

  • Statistical Analysis: Use ANOVA followed by post-hoc tests to compare between groups.

Protocol 2: Ascending Single-Dose Safety and Tolerability Study in Healthy Human Volunteers

This protocol is a generalized representation of early-phase clinical trial designs.

  • Study Design: Double-blind, placebo-controlled, randomized, ascending single-dose study.

  • Participants: Healthy adult volunteers with no history of sleep disorders.

  • Experimental Groups (example cohorts):

    • Cohort 1: this compound 100 mg vs. Placebo

    • Cohort 2: this compound 200 mg vs. Placebo

    • Cohort 3: this compound 400 mg vs. Placebo

  • Procedure:

    • Administer a single oral dose of this compound or placebo in the morning.

    • Monitor vital signs, electrocardiogram (ECG), and conduct blood draws for safety labs (including liver function tests) at baseline and regular intervals post-dose.

    • Assess pharmacodynamic effects using psychometric tests (e.g., Digit Symbol Substitution Test, psychomotor vigilance task).

    • Collect blood samples for pharmacokinetic analysis at predefined time points.

  • Safety Monitoring: An independent data safety monitoring board reviews the safety data from each cohort before proceeding to the next higher dose.

  • Primary Outcome: Incidence and severity of adverse events.

  • Secondary Outcomes: Pharmacokinetic parameters (Cmax, Tmax, AUC), and pharmacodynamic effects on vigilance and performance.

Visualizations

Almorexant_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orexin Orexin-A / Orexin-B OX1R OX1 Receptor Orexin->OX1R Binds OX2R OX2 Receptor Orexin->OX2R Binds This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks Gq Gq Protein OX1R->Gq Activates OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Ca_release Increased Intracellular Ca2+ PLC->Ca_release Leads to Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_release->Neuronal_Excitation Promotes Experimental_Workflow start Start: Animal Acclimation grouping Random Assignment to Groups (Vehicle, Low Dose, High Dose) start->grouping baseline Baseline Measurement (e.g., Locomotor Activity, EEG) grouping->baseline dosing Oral Administration of This compound or Vehicle baseline->dosing monitoring Post-Dose Monitoring (Behavioral & Physiological) dosing->monitoring data_collection Data Collection (e.g., Sleep Scoring, Activity Counts) monitoring->data_collection analysis Statistical Analysis data_collection->analysis end End: Report Findings analysis->end

References

Dealing with Almorexant batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation with Almorexant. A key challenge in working with any compound can be batch-to-batch variability; this guide provides troubleshooting advice to help ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as ACT-078573) is a competitive dual orexin receptor antagonist.[1][2] It functions by blocking the binding of the neuropeptides orexin-A and orexin-B to the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] This action inhibits the functional consequences of orexin receptor activation, such as the mobilization of intracellular Ca2+.[2] The orexin system is a key regulator of sleep and wakefulness, and by antagonizing these receptors, this compound promotes sleep.[3]

Q2: What are the binding affinities of this compound for the orexin receptors?

This compound exhibits high affinity for both OX1 and OX2 receptors, though it is slightly more potent at the OX2 receptor. The binding affinities can vary slightly depending on the experimental conditions.

ReceptorBinding Affinity (Kd)Binding Affinity (Ki)IC50
OX1 1.3 nM[1][4]1.3 nM[5][6]6.6 nM[7]
OX2 0.17 nM[1][4]0.17 nM[5][6]3.4 nM[7]

Q3: What is the recommended storage and handling for this compound?

Proper storage and handling are critical to maintaining the integrity of each batch.

  • Powder: Store at -20°C for up to 3 years.[7]

  • Stock Solutions:

    • In DMSO: Can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[4][5]

    • Aqueous Buffers: this compound is sparingly soluble in aqueous buffers. It is recommended to first dissolve it in DMSO and then dilute with the aqueous buffer. Aqueous solutions should not be stored for more than one day.[8]

Q4: What are potential sources of batch-to-batch variability with this compound?

While specific data on batch-to-batch variability in research-grade this compound is limited, potential sources can be inferred from clinical development studies and general chemical principles:

  • Purity: The percentage of the active pharmaceutical ingredient (API) can vary between batches. Impurities can affect biological activity.

  • Crystal Form (Polymorphism): Different crystal forms can have different solubility and dissolution rates, which can impact bioavailability in in-vivo studies.[9]

  • Formulation: For in-vivo studies, the excipients and formulation can significantly impact absorption and pharmacokinetics.[9]

  • Handling and Storage: Improper storage can lead to degradation of the compound.

Troubleshooting Guide

Problem 1: Inconsistent results in in vitro assays (e.g., receptor binding, calcium mobilization).

Potential Cause Troubleshooting Step
Compound Degradation Ensure proper storage conditions were maintained. Prepare fresh stock solutions from powder.
Solubility Issues Confirm complete dissolution of this compound in the assay buffer. The use of DMSO for initial dissolution is recommended, with the final concentration in cell experiments not exceeding 0.1%.[5]
Assay Conditions Verify incubation times. This compound's selectivity for OX2R can increase with incubation time due to its slow dissociation from this receptor.[10][11]
Batch Purity If possible, obtain a certificate of analysis for each batch to compare purity levels. Consider using quantitative NMR (qNMR) for an independent purity assessment.[12]

Problem 2: Variable efficacy in in vivo animal models (e.g., sleep studies, locomotor activity).

Potential Cause Troubleshooting Step
Poor Bioavailability The formulation of this compound can impact its absorption.[9] Ensure a consistent and appropriate vehicle is used for administration across all experiments.
Incorrect Dosing Verify dose calculations and administration technique. Effective doses in animal models can range from 30-300 mg/kg orally.[1][4]
Metabolism Differences Be aware of potential differences in metabolism between animal strains or species.
Batch-to-Batch Formulation Differences If using a formulated version, be aware that the active pharmaceutical ingredient (API) sticking to manufacturing apparatus has been noted as an issue, potentially affecting dosage uniformity.[9]

Experimental Protocols

1. Radioligand Receptor Binding Assay (for OX2 Receptor)

  • Objective: To determine the binding affinity of different batches of this compound.

  • Materials:

    • HEK-293 cell membranes transiently expressing the human OX2 receptor.[13][14]

    • [3H]-EMPA (a selective OX2 antagonist radioligand).[14]

    • Krebs assay buffer.[14]

    • Non-labeled this compound.

    • GF/B filter plates.[13][14]

    • Microbeta counter.[13]

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [3H]-EMPA and varying concentrations of unlabeled this compound.[13]

    • Incubate for 90 minutes at room temperature.[14]

    • Terminate the reaction by rapid filtration through the GF/B filter plates.[14]

    • Wash the filters multiple times with ddH2O.[14]

    • Measure the bound radioactivity using a microbeta counter.[13]

    • Calculate IC50 values and convert to Ki values to determine binding affinity.[13]

2. In Vivo Locomotor Activity Assay

  • Objective: To assess the effect of this compound on spontaneous and orexin-induced locomotor activity.

  • Materials:

    • C57BL/6 mice.[10][15]

    • This compound dissolved in an appropriate vehicle for oral administration.

    • Orexin-A for intracerebroventricular (ICV) injection.

    • Locomotor activity monitoring boxes.

  • Procedure:

    • Habituate mice to the locomotor activity boxes for 30 minutes.[10][15]

    • Administer this compound (e.g., 50, 100, 200 mg/kg) or vehicle orally.[10]

    • Record baseline locomotor activity for a set period.

    • For orexin-induced activity, administer orexin-A via ICV injection and continue to record activity.[10][15]

    • Analyze the data to determine the effect of this compound on both baseline and orexin-stimulated locomotion.[15]

Visualizations

Almorexant_Signaling_Pathway cluster_0 Presynaptic Orexin Neuron cluster_1 Postsynaptic Neuron Orexin-A\nOrexin-B Orexin-A Orexin-B OX1R OX1 Receptor Orexin-A\nOrexin-B->OX1R OX2R OX2 Receptor Orexin-A\nOrexin-B->OX2R Gq Gq Protein OX1R->Gq OX2R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca Intracellular Ca2+ Increase IP3->Ca Wakefulness Increased Wakefulness and Arousal Ca->Wakefulness This compound This compound This compound->OX1R This compound->OX2R

Caption: this compound's mechanism of action as a dual orexin receptor antagonist.

Experimental_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Receive this compound Batch B Verify Certificate of Analysis (Purity, etc.) A->B C Prepare Stock Solution (e.g., in DMSO) B->C D Aliquot and Store at -80°C C->D E Dilute to Working Concentration D->E F Perform In Vitro Assay (e.g., Binding Assay) E->F G Perform In Vivo Study (e.g., Locomotor Activity) E->G H Collect Data F->H G->H I Analyze Results H->I J Compare with Previous Batches I->J Troubleshooting_Tree A Inconsistent Experimental Results? B In Vitro or In Vivo? A->B C In Vitro B->C In Vitro D In Vivo B->D In Vivo E Check Compound Solubility and Degradation C->E H Check Vehicle/Formulation and Administration Route D->H F Verify Assay Conditions (e.g., incubation time) E->F G Compare Batch Purity (Certificate of Analysis) F->G I Review Dosing and Animal Model H->I J Consider Pharmacokinetic Variability I->J

References

Mitigating Almorexant's impact on next-day performance in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of Almorexant on next-day performance.

Troubleshooting Guides

Issue: Excessive Next-Day Sedation or Performance Impairment in Preclinical Models

Question: My animal models are exhibiting significant sedation and motor impairment on the day following this compound administration. How can I mitigate this?

Answer:

  • Dose Adjustment: this compound's effects are dose-dependent. In rats, doses up to 300 mg/kg did not impair motor performance on the rotarod test. If you observe impairment, consider reducing the dose. A dose-response study is recommended to identify the optimal dose that promotes sleep without significant next-day effects.

  • Timing of Administration: Ensure that this compound is administered at the beginning of the animal's active phase (dark period for nocturnal animals) to align with the natural sleep-wake cycle. This mimics the intended clinical use for insomnia.

  • Behavioral Acclimation: Habituate the animals to the testing apparatus (e.g., rotarod, locomotor activity chambers) before the experiment to minimize stress-induced behavioral changes that could be confounded with drug effects.

  • Pharmacokinetic Assessment: Consider the pharmacokinetic profile of this compound in your specific animal model. The half-life and metabolism can vary between species, influencing the duration of action and potential for next-day residual effects.

Experimental Workflow for Preclinical Dose-Response Assessment

G cluster_0 Phase 1: Habituation cluster_1 Phase 2: Dose Administration cluster_2 Phase 3: Next-Day Performance Testing cluster_3 Phase 4: Data Analysis Habituation Acclimate animals to housing and testing environments Dose_Groups Randomize animals into dose groups: - Vehicle Control - this compound (e.g., 30, 100, 300 mg/kg) Habituation->Dose_Groups Administration Administer treatment at the onset of the active phase Dose_Groups->Administration Motor_Coordination Rotarod Test Administration->Motor_Coordination e.g., 12 hours post-dose Locomotor_Activity Open Field Test Administration->Locomotor_Activity e.g., 12 hours post-dose Cognitive_Function Novel Object Recognition Administration->Cognitive_Function e.g., 12 hours post-dose Analysis Compare performance across dose groups and with vehicle control Motor_Coordination->Analysis Locomotor_Activity->Analysis Cognitive_Function->Analysis G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Orexin Orexin-A / Orexin-B OX1R OX1 Receptor Orexin->OX1R OX2R OX2 Receptor Orexin->OX2R Gq Gq-protein OX1R->Gq OX2R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_PKC->Neuronal_Excitation This compound This compound This compound->OX1R This compound->OX2R

Best practices for long-term storage of Almorexant solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Almorexant Solutions

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of this compound solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing concentrated stock solutions of this compound.[1][2] this compound is also soluble in other organic solvents such as ethanol and dimethylformamide (DMF).[1]

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid this compound (hydrochloride) should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1]

Q3: How should I store this compound stock solutions in DMSO?

A3: For long-term storage, this compound stock solutions in DMSO should be aliquoted and stored at -80°C, where they can be stable for up to two years.[3] For shorter periods, storage at -20°C for up to one month is also acceptable.[4][5] To avoid repeated freeze-thaw cycles, it is crucial to store the solution in single-use aliquots.[2][4]

Q4: How stable are this compound solutions in aqueous buffers?

A4: this compound is sparingly soluble in aqueous buffers, and it is recommended not to store aqueous solutions for more than one day.[1] For experiments requiring aqueous solutions, it is best to prepare them fresh by diluting a DMSO stock solution into the aqueous buffer of choice immediately before use.[1]

Q5: What is the solubility of this compound in common solvents?

A5: The approximate solubility of this compound (hydrochloride) is as follows:

  • DMSO: ~20 mg/mL[1][5]

  • Dimethylformamide (DMF): ~20 mg/mL[1][5]

  • Ethanol: ~10 mg/mL[1][5]

  • 1:2 solution of DMSO:PBS (pH 7.2): ~0.25 mg/mL[1]

Data Presentation: Storage Recommendations for this compound Solutions

Form Solvent/Matrix Storage Temperature Recommended Duration Reference(s)
Solid (Hydrochloride)N/A-20°C≥ 4 years[1]
Stock SolutionDMSO-80°CUp to 2 years[3]
Stock SolutionDMSO-20°CUp to 1 month[4][5]
Working SolutionAqueous Buffer4°C / Room TemperatureNot recommended for > 1 day[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution into aqueous buffer. This compound has low aqueous solubility. The concentration in the final aqueous solution may be too high.- Ensure the final concentration in the aqueous buffer does not exceed its solubility limit (~0.25 mg/mL in a 1:2 DMSO:PBS solution).[1]- First, dissolve this compound in DMSO to create a stock solution, then dilute this stock into the aqueous buffer with vigorous mixing.[1]- For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween-80, or solubilizing agents like SBE-β-CD.[3][4]
Inconsistent experimental results with stored solutions. The solution may have degraded due to improper storage or repeated freeze-thaw cycles.- Always aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[2][4]- Ensure storage at the recommended temperature (-80°C for long-term).[3]- Prepare fresh working solutions from a stock solution for each experiment.
Difficulty dissolving solid this compound. The solvent may not be appropriate, or the compound may require assistance to dissolve.- Use recommended organic solvents like DMSO, DMF, or ethanol.[1]- Gentle warming to 37°C or sonication can aid in dissolution.[5] Purge the solvent with an inert gas before preparing the solution.[1]
Working solution for cell-based assays appears cloudy. The final concentration of DMSO in the cell culture medium may be too high, or the this compound concentration may exceed its solubility in the medium.- Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1%. If a higher concentration is necessary, a solvent control experiment should be performed.[2]- Prepare the working solution by adding the DMSO stock dropwise to the medium while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Materials:

    • This compound hydrochloride (solid)

    • Anhydrous DMSO

    • Sterile, amber glass or polypropylene vials

    • Inert gas (e.g., argon or nitrogen)

  • Procedure:

    • Equilibrate the this compound hydrochloride vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound hydrochloride in a sterile vial.

    • Purge the anhydrous DMSO with an inert gas for 5-10 minutes to remove dissolved oxygen.

    • Add the appropriate volume of purged DMSO to the this compound to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).

    • Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C can also be applied.[5]

    • Aliquot the stock solution into single-use, sterile vials.

    • Store the aliquots at -80°C for long-term storage.[3]

Protocol 2: Preparation of this compound Working Solution for In Vivo Studies

This protocol provides a common formulation for achieving a clear solution for oral (PO) or intraperitoneal (IP) administration.

  • Materials:

    • This compound stock solution in DMSO (e.g., 25 mg/mL)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl in ddH₂O)

    • Sterile tubes

  • Procedure (for a final concentration of 2.5 mg/mL):

    • This protocol is for preparing a 1 mL working solution. Scale the volumes as needed.

    • To 400 µL of PEG300, add 100 µL of a 25 mg/mL this compound stock solution in DMSO. Mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

    • This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][4]

    • It is recommended to prepare this working solution fresh on the day of the experiment.[4]

Visualizations

Almorexant_Signaling_Pathway cluster_OrexinSystem Orexin System cluster_this compound Pharmacological Intervention cluster_CellularResponse Cellular Response Orexin-A / Orexin-B Orexin-A / Orexin-B OX1R OX1R Orexin-A / Orexin-B->OX1R OX2R OX2R Orexin-A / Orexin-B->OX2R Wakefulness Promotion Wakefulness Promotion OX1R->Wakefulness Promotion Suppression of Wakefulness Suppression of Wakefulness OX2R->Wakefulness Promotion This compound This compound This compound->OX1R This compound->OX2R This compound->Suppression of Wakefulness

Caption: this compound's mechanism of action as a dual orexin receptor antagonist.

Experimental_Workflow cluster_Preparation Solution Preparation cluster_Storage Long-Term Storage cluster_Application Experimental Use A Weigh Solid this compound B Dissolve in DMSO A->B C Aliquot Stock Solution B->C D Store at -80°C C->D E Thaw Single Aliquot D->E F Prepare Working Solution E->F G Perform Experiment F->G

References

Validation & Comparative

A Comparative Analysis of Almorexant, Suvorexant, and Lemborexant in the Treatment of Insomnia

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of three dual orexin receptor antagonists—Almorexant, Suvorexant, and Lemborexant—supported by experimental data from key clinical trials.

The orexin system, a key regulator of wakefulness, has become a prime target for the development of novel insomnia treatments. Dual orexin receptor antagonists (DORAs) represent a significant advancement in this area, offering a different mechanism of action compared to traditional hypnotic agents. This guide delves into a comparative analysis of three such compounds: this compound, the first DORA to undergo extensive clinical investigation; Suvorexant, the first to receive FDA approval; and Lemborexant, a more recently approved agent. While this compound's development was discontinued due to safety concerns, its data provides a valuable benchmark for understanding the evolution of this drug class.

Efficacy Data: A Quantitative Comparison

The following tables summarize the efficacy of this compound, Suvorexant, and Lemborexant on key objective and subjective sleep parameters from their respective pivotal clinical trials. It is important to note that direct head-to-head trials for all three agents are not available due to the discontinuation of this compound. The data presented is therefore a synthesis from separate placebo-controlled studies.

Table 1: Objective Sleep Parameters (Polysomnography)

Drug (Dosage)Trial IdentifierChange from Baseline in Wake After Sleep Onset (WASO) (minutes)Change from Baseline in Latency to Persistent Sleep (LPS) / Sleep Onset Latency (SOL) (minutes)Change from Baseline in Total Sleep Time (TST) (minutes)
This compound (200 mg)NCT00608985-26.8 (vs. placebo)[1]Significant reduction (data not quantified in source)[1]Significant increase (data not quantified in source)[1]
Suvorexant (20 mg/15 mg)NCT01097616, NCT01097629 (Pooled)-29.7 (vs. placebo)-10.2 (vs. placebo)+45.1 (vs. placebo)
Lemborexant (10 mg)SUNRISE 1 (NCT02783729)-25.4 (vs. placebo)-21.9 (vs. placebo)+54.3 (vs. placebo)
Lemborexant (5 mg)SUNRISE 1 (NCT02783729)-24.2 (vs. placebo)-19.9 (vs. placebo)+52.8 (vs. placebo)

Table 2: Subjective Sleep Parameters (Patient-Reported)

Drug (Dosage)Trial IdentifierChange from Baseline in subjective Wake After Sleep Onset (sWASO) (minutes)Change from Baseline in subjective Sleep Onset Latency (sSOL) (minutes)Change from Baseline in subjective Total Sleep Time (sTST) (minutes)
This compound (200 mg)NCT00608985Significant reduction (p=0.0006 vs. placebo)[1]Significant reduction[1]Significant increase (p<0.0001 vs. placebo)[1]
Suvorexant (20 mg/15 mg)NCT01097616, NCT01097629 (Pooled)-33.2 (vs. placebo)-17.5 (vs. placebo)+53.9 (vs. placebo)
Lemborexant (10 mg)SUNRISE 2 (NCT02952820)-40.8 (vs. placebo)[2]-22.1 (vs. placebo)[2]+50.5 (vs. placebo)[2]
Lemborexant (5 mg)SUNRISE 2 (NCT02952820)-35.2 (vs. placebo)[2]-19.8 (vs. placebo)[2]+44.4 (vs. placebo)[2]

Mechanism of Action: The Orexin Signaling Pathway

This compound, Suvorexant, and Lemborexant all function as dual antagonists of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[3][4][5] Orexin-A and Orexin-B are neuropeptides produced in the lateral hypothalamus that promote wakefulness by binding to these receptors. By competitively blocking the binding of orexins, these drugs suppress the wake drive, thereby facilitating the initiation and maintenance of sleep.[4]

OrexinSignalingPathway cluster_presynaptic Presynaptic Neuron (Lateral Hypothalamus) cluster_postsynaptic Postsynaptic Neuron cluster_antagonists Dual Orexin Receptor Antagonists PreOrexin Pre-pro-orexin OrexinA Orexin-A PreOrexin->OrexinA Cleavage OrexinB Orexin-B PreOrexin->OrexinB Cleavage OX1R OX1R OrexinA->OX1R Binds to OX2R OX2R OrexinA->OX2R Binds to OrexinB->OX2R Binds to Gq Gq OX1R->Gq Activates OX2R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG Cleaves PIP2 into Ca Ca²⁺ Influx IP3->Ca Stimulates DAG->Ca Stimulates Wakefulness Wakefulness Promotion Ca->Wakefulness Leads to This compound This compound This compound->OX1R Block This compound->OX2R Block Suvorexant Suvorexant Suvorexant->OX1R Block Suvorexant->OX2R Block Lemborexant Lemborexant Lemborexant->OX1R Block Lemborexant->OX2R Block

Caption: Orexin signaling pathway and the mechanism of action of dual orexin receptor antagonists.

Experimental Protocols

The efficacy data presented in this guide are derived from randomized, double-blind, placebo-controlled clinical trials. Below are the methodologies for the key experiments cited.

This compound: Phase 3 Trial (NCT00608985)
  • Study Design: A prospective, randomized, double-blind, placebo-controlled, active-referenced trial in adults (18-64 years) with chronic primary insomnia.[1]

  • Participants: 709 patients were randomized to receive placebo, this compound 100 mg, this compound 200 mg, or zolpidem 10 mg for 16 days.[1]

  • Primary Efficacy Assessments: Objective (polysomnography-measured) and subjective (patient-recorded) wake time after sleep onset (WASO).[1]

  • Key Secondary Endpoints: Objective and subjective total sleep time (TST), latency to persistent sleep (LPS), and latency to sleep onset.[1]

Suvorexant: Phase 3 Trials (NCT01097616 & NCT01097629)
  • Study Design: Two identical 3-month, randomized, double-blind, placebo-controlled, parallel-group trials in non-elderly (18-64 years) and elderly (≥65 years) patients with insomnia.[6]

  • Participants: A total of 2040 patients across both trials were randomized to receive placebo or suvorexant (40 mg for non-elderly, 30 mg for elderly; and 20 mg for non-elderly, 15 mg for elderly).[6]

  • Efficacy Assessments:

    • Subjective: Total sleep time (sTST) and time to sleep onset (sTSO) assessed daily via sleep diary for the first week and then at months 1 and 3.[6]

    • Objective: Wakefulness after persistent sleep onset (WASO) and latency to onset of persistent sleep (LPS) measured by polysomnography in a subset of patients at night 1, month 1, and month 3.[6]

Lemborexant: Phase 3 Trials (SUNRISE 1 - NCT02783729 & SUNRISE 2 - NCT02952820)
  • Study Design:

    • SUNRISE 1: A 1-month, randomized, double-blind, placebo- and active-controlled (zolpidem ER 6.25 mg) study in older adults (≥55 years) with insomnia.[2]

    • SUNRISE 2: A 12-month, randomized, double-blind, placebo-controlled (for the first 6 months) study in adults (≥18 years) with insomnia disorder.[2]

  • Participants:

    • SUNRISE 1: 1006 participants randomized to placebo, lemborexant 5 mg, lemborexant 10 mg, or zolpidem ER.

    • SUNRISE 2: 949 participants randomized to placebo, lemborexant 5 mg, or lemborexant 10 mg.[2]

  • Efficacy Assessments:

    • Objective (SUNRISE 1): Polysomnography to measure latency to persistent sleep (LPS), sleep efficiency (SE), and wake after sleep onset (WASO).

    • Subjective (Both trials): Daily electronic sleep diary to record subjective sleep onset latency (sSOL), subjective wake after sleep onset (sWASO), and subjective sleep efficiency (sSE).[2]

ExperimentalWorkflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Period cluster_assessment Efficacy Assessment P1 Patient Recruitment (Insomnia Diagnosis) P2 Informed Consent P1->P2 P3 Baseline Assessment (Polysomnography & Sleep Diaries) P2->P3 R1 Randomized Allocation P3->R1 T1 Drug Administration (this compound / Suvorexant / Lemborexant / Placebo) R1->T1 T2 Ongoing Efficacy & Safety Monitoring T1->T2 A1 Polysomnography (Objective Measures) T2->A1 Data Collection at Specified Timepoints A2 Sleep Diaries (Subjective Measures) T2->A2 Data Collection at Specified Timepoints

Caption: Generalized experimental workflow for the pivotal clinical trials of DORAs.

Concluding Remarks

Both Suvorexant and Lemborexant have demonstrated significant efficacy in improving sleep onset and maintenance in patients with insomnia, with a generally favorable safety profile.[7][8] Lemborexant, in some analyses, has shown a larger effect size for certain sleep onset parameters compared to Suvorexant.[9] this compound, despite its discontinuation, paved the way for the development of these newer agents by validating the orexin system as a therapeutic target for insomnia.[3] The choice between Suvorexant and Lemborexant may depend on individual patient characteristics and physician judgment. Future research, including more direct comparative studies, will further elucidate the nuanced differences between these promising therapies.

References

Head-to-Head Clinical Trial Data: Almorexant vs. Zolpidem in the Treatment of Insomnia

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The landscape of insomnia therapeutics has seen a significant evolution from GABAergic modulators to novel mechanisms of action. This guide provides a detailed, data-driven comparison of almorexant, a first-in-class dual orexin receptor antagonist, and zolpidem, a widely prescribed GABA-A receptor agonist. This analysis is based on available head-to-head and placebo-controlled clinical trial data, with a focus on efficacy, safety, and cognitive performance. Of critical note, the clinical development of this compound was discontinued in January 2011 due to safety concerns, specifically observations of transient increases in liver enzymes[1].

Executive Summary

This compound, by targeting the orexin system, demonstrated efficacy in promoting and maintaining sleep. In a key clinical trial that included zolpidem as an active reference, this compound showed improvements in objective sleep parameters that were reportedly greater than those observed with zolpidem, although the trial was not designed for a direct head-to-head statistical comparison[2]. Furthermore, in a direct comparative trial focusing on cognitive effects, this compound exhibited a more favorable profile with less impairment of verbal memory, visual-motor coordination, and executive function compared to zolpidem[3][4]. However, the development of this compound was halted due to safety concerns related to liver enzyme elevations, a factor that ultimately prevented its progression to market[1][5][6][7]. Zolpidem remains a widely used hypnotic, effective in reducing sleep latency, though it is associated with a range of side effects including cognitive impairment[3][4].

Mechanism of Action

The distinct mechanisms of action of this compound and zolpidem underpin their different pharmacological profiles.

This compound: Acts as a competitive antagonist at both orexin 1 (OX1) and orexin 2 (OX2) receptors[1]. Orexins are neuropeptides that play a crucial role in promoting wakefulness. By blocking these receptors, this compound suppresses the wake drive, thereby facilitating the onset and maintenance of sleep.

Zolpidem: Functions as a positive allosteric modulator of the GABA-A receptor, with a preferential affinity for the α1 subunit. By enhancing the effects of the inhibitory neurotransmitter GABA, zolpidem induces sedation and hypnosis.

Signaling Pathway Diagrams

Almorexant_Signaling_Pathway cluster_presynaptic Orexin Neuron cluster_postsynaptic Postsynaptic Neuron Orexin A/B Orexin A/B OX1/OX2 Receptors OX1/OX2 Receptors Orexin A/B->OX1/OX2 Receptors Activates Wakefulness Wakefulness OX1/OX2 Receptors->Wakefulness Promotes This compound This compound This compound->OX1/OX2 Receptors Blocks

Caption: this compound blocks orexin receptors to suppress wakefulness.

Zolpidem_Signaling_Pathway cluster_synapse GABAergic Synapse GABA GABA GABA-A Receptor (α1) GABA-A Receptor (α1) GABA->GABA-A Receptor (α1) Binds to Neuronal Inhibition (Sleep) Neuronal Inhibition (Sleep) GABA-A Receptor (α1)->Neuronal Inhibition (Sleep) Increases Zolpidem Zolpidem Zolpidem->GABA-A Receptor (α1) Enhances GABA effect

Caption: Zolpidem enhances GABA-A receptor activity to promote sleep.

Efficacy Data

A significant clinical trial (NCT00608985) evaluated the efficacy of this compound in adults with chronic primary insomnia, with zolpidem (10 mg) included as an active reference, though the study was not powered for a direct head-to-head comparison[2][8]. The primary endpoints were objective and subjective Wake After Sleep Onset (WASO).

Table 1: Change from Baseline in Objective Sleep Parameters (Polysomnography)
ParameterThis compound 200 mg (Change from Baseline)Zolpidem 10 mg (Change from Baseline)Placebo (Change from Baseline)
Wake After Sleep Onset (WASO) -26.8 min (start), -19.5 min (end)Data not explicitly stated in provided search resultsData not explicitly stated in provided search results
Latency to Persistent Sleep (LPS) Significant reductionData not explicitly stated in provided search resultsData not explicitly stated in provided search results
Total Sleep Time (TST) Significant increaseData not explicitly stated in provided search resultsData not explicitly stated in provided search results

Note: The available search results for the NCT00608985 trial highlight the significant effects of this compound 200 mg versus placebo but do not provide specific quantitative change-from-baseline data for the zolpidem and placebo arms in a directly comparable format[2][8]. The study did note that improvements in objective sleep parameters were greater for this compound than for zolpidem[2].

Safety and Tolerability

Table 2: Overview of Safety Findings
Adverse Event ProfileThis compoundZolpidem
Common Adverse Events Similar to placebo in some studies[2][8].Dizziness, drowsiness, nausea, fatigue[3].
Serious Adverse Events Transient increases in liver enzymes leading to discontinuation of development[1].Complex sleep behaviors (e.g., sleepwalking)[3].
Next-Day Performance No impaired next-day performance observed in the insomnia trial[2][8].Impaired verbal memory, visual-motor coordination, and executive function[3][4].
Rebound Insomnia/Withdrawal Not observed[2][8].Can occur.
Abuse Potential Mild abuse potential, significantly less than zolpidem[1].Known abuse potential.

Head-to-Head Cognitive Effects Study

A randomized clinical trial directly compared the acute cognitive effects of this compound (100 mg and 200 mg), zolpidem (10 mg), and placebo in healthy adults[3][4].

Experimental Protocol: Cognitive Performance Assessment
  • Design: Randomized, controlled trial.

  • Participants: Healthy, young adult, unmedicated males and females.

  • Interventions: Single dose of this compound 100 mg (N=48), this compound 200 mg (N=53), zolpidem 10 mg (N=49), and placebo (N=52).

  • Assessments: A battery of cognitive tests was administered before and after dosing to evaluate verbal memory, visual-motor coordination, and higher-order executive functions. Subjective sleepiness was also assessed.

Table 3: Summary of Cognitive Performance Outcomes
Cognitive DomainThis compound (100 mg & 200 mg)Zolpidem (10 mg)
Verbal Memory No different from placeboImpaired performance
Visual-Motor Coordination No different from placeboImpaired performance
Executive Function (Processing Speed & Inhibitory Control) No different from placeboImpaired performance
Reaction Time Performance decrements less than zolpidem but greater than placebo on some measuresSignificant impairment
Subjective Sleepiness Similar to zolpidemSimilar to this compound

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_screening Participant Screening cluster_treatment Treatment Arms Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Randomization Randomization Informed Consent->Randomization This compound (100/200mg) This compound (100/200mg) Randomization->this compound (100/200mg) Zolpidem (10mg) Zolpidem (10mg) Randomization->Zolpidem (10mg) Placebo Placebo Randomization->Placebo Dosing Dosing This compound (100/200mg)->Dosing Zolpidem (10mg)->Dosing Placebo->Dosing Cognitive & Sleep Assessments (Baseline) Cognitive & Sleep Assessments (Baseline) Cognitive & Sleep Assessments (Baseline)->Dosing Cognitive & Sleep Assessments (Post-Dose) Cognitive & Sleep Assessments (Post-Dose) Dosing->Cognitive & Sleep Assessments (Post-Dose) Data Analysis Data Analysis Cognitive & Sleep Assessments (Post-Dose)->Data Analysis Results & Comparison Results & Comparison Data Analysis->Results & Comparison

Caption: Workflow of the comparative cognitive effects clinical trial.

Conclusion

The clinical data for this compound presented a promising alternative to traditional hypnotics like zolpidem, with evidence for improved sleep parameters and a superior cognitive safety profile in a head-to-head comparison. However, the discovery of liver safety signals during its Phase III development led to the discontinuation of the program. This case serves as a critical reminder of the rigorous safety hurdles in drug development, even for compounds with novel and potentially advantageous mechanisms of action. For researchers and drug development professionals, the story of this compound underscores the importance of the orexin system as a therapeutic target for sleep disorders, while also highlighting the necessity for thorough long-term safety evaluations. While zolpidem remains an effective treatment for insomnia, its cognitive side effects present a clear area for improvement, a niche that newer generations of orexin antagonists and other novel hypnotics continue to explore.

References

Almorexant's Specificity for Orexin Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Almorexant, a dual orexin receptor antagonist, exhibits a complex and state-dependent specificity for the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. While initially characterized as a dual antagonist, kinetic studies have revealed a time-dependent increase in selectivity for OX2R, driven by its remarkably slow dissociation rate from this subtype. This guide provides a comparative analysis of this compound's binding and functional properties against other orexin antagonists, supported by experimental data and detailed protocols.

Comparative Binding Affinities of Orexin Receptor Antagonists

This compound demonstrates high affinity for both orexin receptors. Radioligand binding assays consistently show its potent interaction with both OX1R and OX2R. However, its affinity relative to other compounds and its kinetic binding properties differentiate it from other dual and selective antagonists.

Equilibrium binding studies, often utilizing [3H]-Almorexant or other radiolabeled ligands, have been employed to determine the dissociation constant (Kd) or the inhibition constant (pKi) of various antagonists. These values provide a quantitative measure of the affinity of a compound for a receptor.

CompoundReceptorpKiKd (nM)Reference Compound
This compound hOX1R-1.3[3H]this compound
hOX2R8.0 ± 0.10.17[3H]this compound, [3H]-EMPA
SuvorexanthOX2R8.9 ± 0.2-[3H]-EMPA
EMPAhOX2R8.9 ± 0.3-[3H]-EMPA
TCS-OX2-29hOX2R7.5 ± 0.4-[3H]-EMPA
SB-334867 (OX1R selective)hOX2R6.1 ± 0.2-[3H]-EMPA
SB-408124 (OX1R selective)hOX2R6.0 ± 0.2-[3H]-EMPA

Table 1: Comparative binding affinities of this compound and other orexin receptor antagonists. Data compiled from multiple studies.[1][2][3]

Notably, the binding kinetics of this compound are a key determinant of its functional activity. It exhibits fast association and dissociation rates at the human OX1R.[2] In stark contrast, its dissociation from the human OX2R is exceptionally slow, with a k(off) value of 0.005 min⁻¹.[1][4] This slow dissociation leads to a "pseudo-irreversible" antagonism at OX2R under certain experimental conditions.[4][5]

Functional Selectivity and In Vitro Assays

Functional assays, such as measuring intracellular calcium mobilization or inositol phosphate accumulation, provide insights into the antagonistic potency of these compounds in a cellular context. These studies have revealed that this compound's functional selectivity for OX2R increases with incubation time.[6][7][8]

Under non-equilibrium conditions (short incubation times), this compound behaves as a dual antagonist.[6][7][9] However, as the incubation time increases, its apparent potency at OX2R increases due to its slow dissociation, while its potency at OX1R remains constant.[6][7] This results in a time-dependent shift towards OX2R selectivity.

CompoundAssay TypeReceptorPotency (pKi/pA2)Key Finding
This compound Calcium MobilizationhOX1RPotency constant over timeTime-dependent selectivity for OX2R
hOX2RPotency increases with incubation time
Inositol PhosphatehOX2RNoncompetitive-like antagonismSlow dissociation from OX2R
SuvorexantInositol PhosphatehOX2RConcentration-dependent depression of orexin-A responseSlower dissociation than EMPA
EMPAInositol PhosphatehOX2RSurmountable antagonismFast-offset antagonist
TCS-OX2-29Inositol PhosphatehOX2RSurmountable antagonismFast-offset antagonist

Table 2: Functional characteristics of this compound and other orexin antagonists in cell-based assays.

In Vivo Specificity and Physiological Effects

In vivo studies in animal models, particularly in mice lacking one or both orexin receptors, have been instrumental in validating the specificity of this compound's actions. These studies have demonstrated that the sleep-promoting effects of this compound are primarily mediated through the blockade of OX2R.[8][9]

Key in vivo findings include:

  • This compound effectively blocks the increase in locomotor activity induced by intracerebroventricular (ICV) administration of orexin-A.[6]

  • The sleep-inducing effects of this compound are absent in mice lacking the OX2R, but are still present in mice lacking the OX1R.[8][10]

  • This compound is ineffective in mice lacking both OX1R and OX2R, confirming that its sleep-promoting effects are mediated through the orexin system.[6][7][10]

Orexin Signaling Pathways

Orexin receptors are G protein-coupled receptors (GPCRs) that modulate neuronal activity. Orexin A binds to and activates both OX1R and OX2R, while Orexin B has a higher affinity for OX2R.[11] The downstream signaling cascades are crucial for their physiological effects.

Orexin_Signaling OrexinA Orexin A OX1R OX1R OrexinA->OX1R OX2R OX2R OrexinA->OX2R OrexinB Orexin B OrexinB->OX2R Gq Gq/11 OX1R->Gq OX2R->Gq Gi Gi/o OX2R->Gi PLC Phospholipase C (PLC) Gq->PLC AC ↓ Adenylyl Cyclase Gi->AC Ca ↑ Intracellular Ca²⁺ PLC->Ca

Caption: Orexin receptor signaling pathways.

Experimental Methodologies

The validation of this compound's specificity relies on a variety of in vitro and in vivo experimental protocols.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a receptor.

Binding_Assay_Workflow A Prepare cell membranes expressing OX1R or OX2R B Incubate membranes with [3H]-radioligand (e.g., [3H]this compound) A->B C Add increasing concentrations of competitor compound (e.g., this compound) B->C D Separate bound from free radioligand by filtration C->D E Quantify bound radioactivity using liquid scintillation counting D->E F Determine Ki or Kd values through data analysis E->F

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing either human OX1R or OX2R are prepared.

  • Incubation: Membranes are incubated with a specific concentration of a radiolabeled orexin receptor ligand (e.g., [3H]-Almorexant or [3H]-EMPA).

  • Competition: Increasing concentrations of the unlabeled antagonist (e.g., this compound, Suvorexant) are added to the incubation mixture to compete for binding with the radioligand.

  • Equilibration: The mixture is incubated for a defined period (e.g., 30 minutes to 4 hours) to allow binding to reach equilibrium.[11]

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of antagonist that inhibits 50% of specific binding), which is then used to calculate the inhibition constant (Ki).

Functional Assays (Calcium Mobilization - FLIPR)

These assays measure the ability of an antagonist to block the functional response induced by an agonist.

Protocol:

  • Cell Culture: CHO or HEK293 cells expressing either OX1R or OX2R are plated in microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for different durations (e.g., 30 to 240 minutes) to assess time-dependent effects.[6][7]

  • Agonist Stimulation: The cells are then stimulated with an orexin agonist (e.g., Orexin A).

  • Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified to determine its potency (IC50 or pA2).

In Vivo Locomotor Activity Studies

These studies assess the in vivo efficacy of the antagonist in blocking orexin-mediated behaviors.

Protocol:

  • Animal Model: C57BL/6J mice are used.[6] Some studies utilize mice with genetic knockouts of OX1R, OX2R, or both.[6][7]

  • Drug Administration: this compound or vehicle is administered orally at various doses (e.g., 50, 100, 200 mg/kg).[6]

  • Orexin Challenge: After a pre-treatment period, mice receive an intracerebroventricular (ICV) injection of Orexin A or vehicle.

  • Locomotor Activity Recording: The locomotor activity of the mice is recorded using automated activity monitors.

  • Data Analysis: The total distance traveled or the number of movements is quantified and compared between treatment groups to assess the antagonistic effect of this compound on orexin-induced hyperactivity.

References

A Comparative Analysis of Almorexant's Pharmacokinetic Profile Against Other Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profile of almorexant, a first-generation dual orexin receptor antagonist (DORA), with other notable DORAs: suvorexant, lemborexant, and daridorexant. The information presented is collated from various clinical studies and is intended to offer an objective overview supported by experimental data to inform research and drug development efforts in the field of sleep medicine.

Pharmacokinetic Profiles: A Tabular Comparison

The following table summarizes the key pharmacokinetic parameters of this compound and its comparators. These values represent data obtained from clinical trials in healthy adult subjects and, in some cases, patients with insomnia. It is important to note that pharmacokinetic parameters can vary based on the study population, dosage, and specific experimental conditions.

ParameterThis compoundSuvorexantLemborexantDaridorexant
Time to Max. Concentration (Tmax) 0.8 - 2.3 hours[1][2]~2 hours (range: 0.5 - 6.0 hours)[1][3]~1 - 3 hours[4][5][6]~1 - 2 hours[7][8]
Terminal Half-life (t½) ~17.8 - 32 hours[1][9]~12 hours[1][3]Effective: 17 - 19 hours; Terminal: ~55 hours[4][5][6]~8 hours[7][8]
Absolute Bioavailability ~11.2%~62% (for 20 mg dose)≥ 87%~62%[10][11]
Protein Binding Data not readily available>99%[1][3]~94%[5]~99.7%[7][11]
Metabolism Extensively metabolized (47 metabolites identified)[1]Primarily by CYP3A, minorly by CYP2C19[1][3]Primarily by CYP3A4, to a lesser extent by CYP3A5[5][12]Primarily by CYP3A4[7][10][11]
Primary Route of Excretion Feces (78.0%) and Urine (13.5%)[1]Feces (~66%) and Urine (~23%)[1]Feces (57.4%) and Urine (29.1%)[5][12]Feces (~57%) and Urine (~28%)[7][10]

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily derived from randomized, double-blind, placebo-controlled clinical trials conducted in healthy adult subjects and/or patients diagnosed with primary insomnia. The general methodologies employed in these studies are outlined below.

Study Design: The studies were typically designed as single-ascending dose or multiple-ascending dose trials. In crossover designs, subjects would receive both the investigational drug and a placebo during different treatment periods, separated by a washout period.

Dosing: Oral formulations of the drugs were administered to subjects, often in a fasted state to standardize absorption conditions. In some studies, the effect of food on the pharmacokinetic profile was also investigated by administering the drug with a high-fat meal.

Sample Collection and Analysis: Blood samples were collected at predetermined time points before and after drug administration. Plasma concentrations of the parent drug and, in some cases, its major metabolites were determined using validated analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: Non-compartmental analysis was typically used to determine the key pharmacokinetic parameters from the plasma concentration-time data. This included the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and the terminal elimination half-life (t½).

Orexin Receptor Antagonism Signaling Pathway

The therapeutic effect of this compound and other dual orexin receptor antagonists is achieved through the competitive blockade of orexin A and orexin B neuropeptides from binding to their cognate receptors, OX1R and OX2R. This inhibition of orexin signaling suppresses the wake-promoting pathways in the brain, thereby facilitating the transition to and maintenance of sleep. The diagram below illustrates a simplified representation of the orexin signaling pathway and the point of intervention for DORAs.

OrexinSignaling cluster_0 Presynaptic Orexin Neuron cluster_1 Postsynaptic Neuron Orexin_Peptides Orexin A & Orexin B OX1R OX1 Receptor Orexin_Peptides->OX1R Binds to OX2R OX2 Receptor Orexin_Peptides->OX2R Binds to G_Protein G-Protein Activation (Gq, Gi/o, Gs) OX1R->G_Protein OX2R->G_Protein Downstream Downstream Signaling Cascades (PLC, Ion Channels, Protein Kinases) G_Protein->Downstream Activates Arousal Wakefulness & Arousal Downstream->Arousal Promotes This compound This compound (DORA) This compound->OX1R Antagonizes This compound->OX2R Antagonizes

Caption: Simplified orexin signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Pharmacokinetic Analysis

The determination of the pharmacokinetic profile of a drug candidate like this compound follows a structured experimental workflow. This process begins with the administration of the drug to study participants and concludes with the statistical analysis of the collected data to derive the key pharmacokinetic parameters. The following diagram outlines this typical workflow.

PK_Workflow cluster_workflow Pharmacokinetic Analysis Workflow start Drug Administration (Oral Dose) sampling Serial Blood Sampling start->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis processing->analysis data Concentration-Time Data analysis->data pk_analysis Pharmacokinetic Modeling (Non-compartmental Analysis) data->pk_analysis end Pharmacokinetic Parameters (Tmax, t½, AUC, etc.) pk_analysis->end

Caption: A typical experimental workflow for determining pharmacokinetic parameters.

References

Almorexant vs. Selective Orexin Receptor Antagonists: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of dual versus selective orexin receptor antagonism, supported by experimental data, for professionals in drug development and neuroscience research.

The discovery of the orexin neuropeptide system and its crucial role in regulating wakefulness has paved the way for a new class of sleep-modulating therapeutics: orexin receptor antagonists. Almorexant, the first dual orexin receptor antagonist (DORA) to be extensively studied in clinical trials, demonstrated the therapeutic potential of this mechanism for treating insomnia. Although its development was discontinued, it laid the groundwork for a new generation of DORAs and sparked interest in the differential roles of the two orexin receptors, OX1R and OX2R. This guide provides a detailed comparison of this compound with various selective orexin receptor antagonists, presenting key in vitro and in vivo data to inform future research and drug development.

Orexin Signaling Pathway

Orexin-A and Orexin-B, neuropeptides produced in the lateral hypothalamus, act on two G-protein coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[1] OX1R exhibits a higher affinity for Orexin-A, while OX2R binds both peptides with high affinity.[1] Activation of these receptors leads to the stimulation of multiple G-protein subtypes, including Gq/11, Gi/o, and Gs. The canonical pathway involves Gq activation, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in orexin-mediated neuronal excitation.

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R Gq Gq OX1R->Gq OX2R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2_release Ca2+ Release IP3->Ca2_release Neuronal_Excitation Neuronal Excitation Ca2_release->Neuronal_Excitation

Figure 1: Simplified Orexin Signaling Pathway.

In Vitro Pharmacological Comparison

The primary distinction between this compound and selective orexin receptor antagonists lies in their binding affinities and functional potencies at OX1R and OX2R. This compound is a dual antagonist, exhibiting high affinity for both receptor subtypes.[1] In contrast, selective antagonists are designed to target either OX1R (SORA-1s) or OX2R (SORA-2s) with significantly higher potency.

CompoundTypeReceptorBinding Affinity (Ki/Kd, nM)Functional Potency (IC50/pA2)Reference
This compound DORAOX1R1.3 (Kd)6.6 nM (IC50)[1][2]
OX2R0.17 (Kd)3.4 nM (IC50)[1][2]
SB-334867 SORA-1OX1R~39 nM (Ki)7.27 (pKB)[3][4]
OX2R>1000 nM (Ki)-[3]
EMPA SORA-2OX1R1900 nM (IC50)-
OX2R1.1-2.3 nM (Kd/IC50)8.6-8.8 (pA2)[5]
Suvorexant DORAOX1R--[6]
OX2RpKi ≥ 8.0-[6]
Lemborexant DORAOX1R--[7]
OX2R--[7]
Daridorexant DORAOX1R--[7]
OX2R--[7]

Table 1: In Vitro Pharmacological Profile of Orexin Receptor Antagonists.

In Vivo Preclinical Data: Effects on Sleep Architecture

Preclinical studies in rodents have been instrumental in elucidating the roles of OX1R and OX2R in sleep regulation and the differential effects of dual versus selective antagonists.

In vivo studies in rats have shown that the dual antagonist this compound produces a more robust sleep-promoting effect compared to selective antagonists.[3] this compound significantly decreases the latency to non-REM (NREM) sleep and increases both NREM and REM sleep duration.[3] In contrast, the SORA-1, SB-334867, only induced modest increases in both NREM and REM sleep.[3] The SORA-2, EMPA, primarily increased NREM sleep at higher doses.[3] These findings suggest that antagonism of both OX1R and OX2R is more effective for promoting and maintaining sleep than blocking either receptor alone.[3]

Further studies in mice, including knockout models, have reinforced the crucial role of OX2R in sleep induction. This compound was shown to be effective in inducing sleep in wild-type and OX1R knockout mice, but not in OX2R knockout or dual knockout mice, indicating that OX2R antagonism is sufficient for its sleep-promoting effects.[8][9]

CompoundAnimal ModelDoseEffect on NREM SleepEffect on REM SleepReference
This compound Rat30-300 mg/kgIncreasedIncreased[1][3]
Mouse25-300 mg/kgIncreasedIncreased[9]
SB-334867 Rat3 & 30 mg/kgModest IncreaseModest Increase[3]
EMPA Rat100 mg/kgIncreased-[3]

Table 2: In Vivo Effects of Orexin Antagonists on Sleep Architecture in Rodents.

Pharmacokinetic Profiles

The pharmacokinetic properties of orexin antagonists are critical for their clinical utility, influencing their onset of action and duration of effect.

CompoundTmax (hours)Half-life (hours)Reference
This compound ~1.5 - 3~8 - 19[10]
Suvorexant ~2~12[7]
Lemborexant ~1 - 3~17 - 19[7]
Daridorexant ~1 - 2~8[7]

Table 3: Pharmacokinetic Parameters of Dual Orexin Receptor Antagonists.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Radioligand_Binding_Assay cluster_workflow Workflow start Start prep_membranes Prepare cell membranes expressing OX1R or OX2R start->prep_membranes incubate Incubate membranes with radiolabeled ligand and test compound prep_membranes->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine Ki/Kd quantify->analyze end End analyze->end

Figure 2: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Cell membranes from cell lines stably expressing either human OX1R or OX2R are prepared.

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled orexin receptor ligand (e.g., [3H]-Almorexant or a selective radioligand) and varying concentrations of the unlabeled test compound.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[11]

Calcium Flux Functional Assay (FLIPR)

This assay measures the functional activity of a compound by detecting changes in intracellular calcium levels following receptor activation or inhibition.[12]

Calcium_Flux_Assay cluster_workflow Workflow start Start plate_cells Plate cells expressing OX1R or OX2R in a microplate start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye plate_cells->load_dye add_compound Add test compound (antagonist) load_dye->add_compound add_agonist Add orexin agonist (e.g., Orexin-A) add_compound->add_agonist measure_fluorescence Measure fluorescence changes in real-time (FLIPR) add_agonist->measure_fluorescence analyze Analyze data to determine IC50/pA2 measure_fluorescence->analyze end End analyze->end

Figure 3: Calcium Flux Functional Assay Workflow.

Methodology:

  • Cell Plating: Cells stably expressing either OX1R or OX2R are plated in a multi-well microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test antagonist is added to the wells at various concentrations.

  • Agonist Stimulation: An orexin agonist (e.g., Orexin-A) is added to stimulate the receptors.

  • Fluorescence Measurement: A Fluorometric Imaging Plate Reader (FLIPR) is used to monitor the change in fluorescence in real-time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) or to calculate the pA2 value from a Schild analysis.[13]

Conclusion

This compound, as a dual orexin receptor antagonist, demonstrated the viability of targeting the orexin system for the treatment of insomnia. Comparative analysis with selective antagonists reveals that while OX2R antagonism is a key driver of sleep induction, the combined blockade of both OX1R and OX2R, as seen with this compound and subsequent DORAs, appears to be more effective in promoting a comprehensive sleep profile. This guide provides a foundational comparison of these compounds, highlighting the importance of considering receptor selectivity, in vivo efficacy, and pharmacokinetic properties in the development of novel therapeutics for sleep disorders. The detailed experimental methodologies and signaling pathway diagrams offer valuable resources for researchers in this field.

References

Almorexant Clinical Trials: A Comparative Meta-Analysis of Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the clinical trial outcomes of Almorexant, with a comparative analysis against other dual orexin receptor antagonists (DORAs).

This guide provides a comprehensive meta-analysis of the clinical trial data for this compound, a first-in-class dual orexin receptor antagonist (DORA). Developed for the treatment of insomnia, this compound's journey through clinical trials offers valuable insights into the therapeutic potential and challenges of targeting the orexin system. This document summarizes key efficacy and safety data, details experimental protocols, and compares this compound's performance with other notable DORAs, including Suvorexant, Lemborexant, and Daridorexant.

Mechanism of Action: The Orexin System

This compound functions as a competitive antagonist at both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] The orexin system is a key regulator of wakefulness, and by blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B, this compound promotes sleep.[1][2][3][4][5] This mechanism of action represents a departure from traditional hypnotic agents that primarily target the GABAergic system.

cluster_OrexinSystem Orexin System & Wakefulness cluster_Almorexant_MoA This compound Mechanism of Action Orexin Neurons Orexin Neurons Orexin-A / Orexin-B Orexin-A / Orexin-B Orexin Neurons->Orexin-A / Orexin-B Release OX1/OX2 Receptors OX1/OX2 Receptors Orexin-A / Orexin-B->OX1/OX2 Receptors Bind to Wakefulness Wakefulness OX1/OX2 Receptors->Wakefulness Promote This compound This compound Blocked Receptors OX1/OX2 Receptors This compound->Blocked Receptors Antagonizes Sleep Sleep Blocked Receptors->Sleep Promotes

Figure 1: Simplified signaling pathway of the orexin system and this compound's mechanism of action.

This compound Clinical Trial Program: An Overview

This compound underwent a clinical development program that included Phase 2 proof-of-concept studies and a Phase 3 trial program known as RESTORA (REstore normal physiological Sleep with The Orexin Receptor antagonist this compound).[6] While initial results were promising, the development was ultimately discontinued.

Discontinuation of Clinical Development

In January 2011, GlaxoSmithKline and Actelion announced the discontinuation of this compound's clinical development.[2][6][7] This decision was based on a review of the overall clinical profile and tolerability, including reports of transient increases in liver enzymes, raising concerns about its hepatic safety.[1]

Efficacy of this compound in Insomnia: Key Findings

Clinical trials consistently demonstrated this compound's efficacy in improving sleep parameters in patients with primary insomnia.

Table 1: Summary of Key Efficacy Outcomes for this compound
Clinical TrialDose(s)Primary Endpoint(s)Key Efficacy ResultsCitation(s)
Proof-of-Concept Study 50, 100, 200, 400 mgSleep Efficiency (SE)Dose-dependent increase in SE. At 400 mg, SE increased by 14.4% vs. placebo (p<0.001).[8][9][10]
Latency to Persistent Sleep (LPS)At 400 mg, LPS was reduced by 18 minutes vs. placebo (p=0.02).[8][9][10]
Wake After Sleep Onset (WASO)At 400 mg, WASO was reduced by 54 minutes vs. placebo (p<0.001).[8][9][10]
Phase 3 (RESTORA I - NCT00608985) 100, 200 mgObjective WASOAt 200 mg, a significant decrease in median objective WASO vs. placebo was observed at the start (-26.8 min) and end (-19.5 min) of treatment (p<0.0001).[11][12]
Subjective WASOAt 200 mg, subjective WASO also decreased over the two-week treatment period (p=0.0006).[11][12]
Total Sleep Time (TST)At 200 mg, both objective and subjective TST were significantly increased (p<0.0001).[11][12]

Comparative Efficacy: this compound vs. Other DORAs

A network meta-analysis provides a broader perspective on this compound's efficacy relative to other approved DORAs.

Table 2: Comparative Efficacy of DORAs (from Network Meta-Analysis)
Drug & DoseChange in Total Sleep Time (TST) from baseline (minutes)Change in Wake After Sleep Onset (WASO) from baseline (minutes)Change in Latency to Persistent Sleep (LPS) from baseline (minutes)Citation(s)
This compound 100 mg Significant increase, but smaller than higher doses of other DORAs.No significant effect.No significant results.[13]
This compound 200 mg Significant increase (SMD = 27.00).No significant effect.No significant results.[13]
Suvorexant 20/15 mg Significant increase.Significant reduction (SMD = -25.29).Significant reduction (SMD = -9.27).[4][13][14]
Suvorexant 40/30 mg Significant increase (SMD = 23.64).-Significant reduction (SMD = -11.63).[4][13][14]
Lemborexant 5 mg Significant increase.Significant reduction (SMD = -24.00).-[8][13][15]
Lemborexant 10 mg Significant increase (SMD = 22.69).Significant reduction (SMD = -25.40).-[8][13][15]
Daridorexant 25 mg Significant increase.-Significant reduction (SMD = -8.81).[13][16][17]
Daridorexant 50 mg Significant increase (SMD = 19.80).Significant reduction (SMD = -18.32).Significant reduction (SMD = -9.27).[13][16][17]

SMD: Standardized Mean Difference

Safety and Tolerability Profile

Across clinical trials, this compound was generally well-tolerated at therapeutic doses.[12][18][19] Common adverse events were dose-related and included fatigue, somnolence, and headache.[17][19] Notably, no evidence of cataplexy, a concern with orexin system modulation, was observed in human studies.[5] However, the aforementioned concerns about liver enzyme elevations ultimately led to the cessation of its development.

Experimental Protocols: A Closer Look

This compound Proof-of-Concept Study (Hoever et al., 2012)
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled, two-way crossover study.[9][10]

  • Participants: 161 patients with primary insomnia.[9][10]

  • Intervention: Patients received single doses of this compound (400, 200, 100, or 50 mg in consecutive stages) or placebo on treatment nights at 1-week intervals.[9][10]

  • Primary Endpoint: Sleep efficiency (SE) measured by polysomnography (PSG).[9][10]

  • Secondary Endpoints: Objective latency to persistent sleep (LPS) and wake after sleep onset (WASO).[9][10]

cluster_workflow This compound Proof-of-Concept Study Workflow start Patient Screening (n=161) randomization Randomization (Crossover) start->randomization treatment1 Treatment Period 1 (this compound or Placebo) randomization->treatment1 washout 1-week Washout treatment1->washout treatment2 Treatment Period 2 (Placebo or this compound) washout->treatment2 assessment Polysomnography (PSG) - SE, LPS, WASO treatment2->assessment end Data Analysis assessment->end

Figure 2: Workflow of the this compound proof-of-concept clinical trial.

This compound Phase 3 Trial (RESTORA I - NCT00608985)
  • Study Design: A prospective, randomized, double-blind, placebo-controlled, active-referenced trial.[11][12]

  • Participants: 709 adults (18-64 years) with chronic primary insomnia.[11][12]

  • Intervention: Patients were randomized (1:1:1:1) to receive placebo, this compound 100 mg, this compound 200 mg, or zolpidem 10 mg (active reference) for 16 days.[11][12]

  • Primary Efficacy Assessments: Objective (polysomnography-measured) and subjective (patient-recorded) wake time after sleep onset (WASO).[11][12][20]

Comparator Pivotal Trial Protocols (General Overview)
  • Suvorexant: Phase 3 trials were typically 3-month, randomized, double-blind, placebo-controlled studies in patients with insomnia, with a 1-year extension study. Doses were often age-adjusted (e.g., 20/15 mg for non-elderly/elderly). Efficacy was assessed via subjective reports and polysomnography.[4][14]

  • Lemborexant: The SUNRISE 1 and SUNRISE 2 Phase 3 trials were pivotal. SUNRISE 1 was a 1-month, randomized, double-blind, placebo- and active-controlled (zolpidem) study in older adults. SUNRISE 2 was a 12-month study. Both assessed subjective and objective sleep parameters.[8][15]

  • Daridorexant: Two pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled trials assessed daridorexant (10, 25, and 50 mg) over 3 months. Primary endpoints included changes in WASO and LPS measured by polysomnography.[16][17]

Conclusion

The clinical development of this compound provided crucial proof-of-concept for the efficacy of dual orexin receptor antagonism in treating insomnia. While its journey was halted due to safety concerns, the data generated paved the way for the successful development of other DORAs. This comparative meta-analysis highlights the consistent effects of this drug class on improving sleep onset and maintenance. For researchers and drug development professionals, the story of this compound underscores the importance of a thorough evaluation of both efficacy and long-term safety in the pursuit of novel therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Almorexant: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of almorexant, a dual orexin receptor antagonist. Adherence to these guidelines is crucial to mitigate risks and ensure compliance with regulatory standards.

This compound Chemical and Physical Properties

A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of key data for this compound and its hydrochloride salt.

PropertyValue
Chemical Formula C₂₉H₃₁F₃N₂O₃[1]
Molecular Weight 512.6 g/mol [1]
CAS Number 871224-64-5[1]
Form Crystalline solid[2]
Solubility Soluble in ethanol (~10 mg/ml), DMSO (~20 mg/ml), and dimethyl formamide (DMF) (~20 mg/ml). Sparingly soluble in aqueous buffers.[2]
Hazard Identification Causes skin and serious eye irritation. May cause respiratory irritation.[3]
Environmental Hazard Water hazard class 1: slightly hazardous for water.[3]

Experimental Protocols for Safe Disposal

The recommended disposal procedures for this compound are derived from established protocols for pharmaceutical waste management, taking into account the specific hazard information available for this compound. The primary methods involve incineration by a licensed waste disposal facility.

Methodology for the Disposal of Solid this compound:

  • Segregation: Unused or expired solid this compound should be segregated from other laboratory waste.

  • Packaging: Place the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any relevant hazard symbols.

  • Storage: Store the container in a designated, secure area for hazardous waste collection.

  • Collection: Arrange for collection by a licensed hazardous waste disposal company. Inform them of the nature of the compound to ensure proper handling and incineration.

Methodology for the Disposal of this compound Solutions:

  • Avoid Drain Disposal: Due to its slight hazard to aquatic environments, this compound solutions should not be disposed of down the drain.[4][5]

  • Segregation: Collect all aqueous and organic solutions containing this compound in separate, appropriate waste containers.

  • Container Labeling: Clearly label the waste containers with "this compound Waste Solution" and the name of the solvent (e.g., "Ethanol," "DMSO"). Include appropriate hazard warnings.

  • Storage: Store the waste containers in a well-ventilated, designated hazardous waste storage area, away from incompatible materials.

  • Professional Disposal: Arrange for a licensed hazardous waste disposal service to collect and incinerate the liquid waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

AlmorexantDisposalWorkflow cluster_assessment Waste Assessment cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_final Final Disposal start Identify this compound Waste waste_type Determine Waste Form (Solid or Liquid) start->waste_type package_solid Package in Labeled, Sealed Container waste_type->package_solid Solid package_liquid Collect in Labeled, Appropriate Waste Container waste_type->package_liquid Liquid store_solid Store in Designated Hazardous Waste Area package_solid->store_solid collection Arrange for Professional Waste Collection store_solid->collection store_liquid Store in Ventilated, Designated Area package_liquid->store_liquid store_liquid->collection incineration Incineration by Licensed Facility collection->incineration

This compound Disposal Workflow Diagram

General Pharmaceutical Waste Disposal Regulations

It is imperative to comply with all local, state, and federal regulations regarding pharmaceutical waste. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[6] Healthcare facilities and research laboratories are required to manage and dispose of these wastes properly, which typically involves incineration.[4][6] Flushing of pharmaceuticals is strongly discouraged to prevent water contamination.[4][5] Proper segregation and labeling of waste are crucial for ensuring safe handling and disposal.[7][8] For unused and non-hazardous pharmaceuticals, utilizing a reverse distributor for potential credit and proper disposal is a recommended practice.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.